molecular formula C10H5F2NO2 B13177008 6,8-Difluoroisoquinoline-1-carboxylic acid

6,8-Difluoroisoquinoline-1-carboxylic acid

Cat. No.: B13177008
M. Wt: 209.15 g/mol
InChI Key: LEQVMPATLVAUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Difluoroisoquinoline-1-carboxylic acid is a high-purity fluorinated heterocyclic building block designed for advanced chemical synthesis and drug discovery research. Its structure, featuring an isoquinoline core and a carboxylic acid moiety, makes it a versatile precursor for constructing more complex molecules, particularly through palladium-catalyzed reactions such as aminocarbonylation to form valuable isoquinoline-1-carboxamides . The strategic incorporation of two fluorine atoms at the 6 and 8 positions is a critical modification in modern medicinal chemistry. Fluorination is a well-established strategy to fine-tune the physicochemical properties of a lead compound, as fluorine's high electronegativity can enhance metabolic stability, increase lipophilicity, and influence the molecule's pKa, often leading to improved bioavailability and binding affinity . The isoquinoline scaffold is a privileged structure in pharmacology and is found in numerous biologically active molecules and over 400 known alkaloids . Researchers are increasingly developing hybrids that fuse this core with other pharmacophores (like triazoles or thiazoles) to create compounds with synergistic effects and enhanced binding to biological targets, showing potent anticancer, antibacterial, and antifungal activities . This reagent is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5F2NO2

Molecular Weight

209.15 g/mol

IUPAC Name

6,8-difluoroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5F2NO2/c11-6-3-5-1-2-13-9(10(14)15)8(5)7(12)4-6/h1-4H,(H,14,15)

InChI Key

LEQVMPATLVAUQS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C(C=C(C=C21)F)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

6,8-Difluoroisoquinoline-1-carboxylic Acid: Structural Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,8-Difluoroisoquinoline-1-carboxylic acid is a highly specialized, fluorinated heterocyclic building block designed for advanced chemical synthesis and targeted drug discovery[1]. The strategic placement of fluorine atoms at the 6 and 8 positions of the isoquinoline core profoundly alters the molecule's physicochemical properties, enhancing metabolic stability and modulating the pKa of the adjacent nitrogen. This technical guide provides an in-depth analysis of its structural properties, details a field-proven synthetic methodology, and outlines its pharmacological utility as a bidentate chelator in metalloenzyme inhibitor design.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of 6,8-difluoroisoquinoline-1-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The dual fluorination significantly increases the lipophilicity of the core while electron-withdrawing effects lower the basicity of the isoquinoline nitrogen.

Table 1: Key Physicochemical and Structural Data

PropertyValue
Chemical Name 6,8-Difluoroisoquinoline-1-carboxylic acid
CAS Number 1534458-54-2[2]
Molecular Formula C10H5F2NO2[2]
Molecular Weight 209.15 g/mol [3]
MDL Number MFCD22097392[3]
Canonical SMILES C1=CN=C(C2=C(C=C(C=C21)F)F)C(=O)O[2]
InChI Key LEQVMPATLVAUQS-UHFFFAOYSA-N[3]
Primary Application Pharmaceutical intermediate; Library generation[4]

Strategic Synthetic Methodologies: Overcoming Fluorine-Induced Deactivation

The Causality of Synthetic Choice

Historically, isoquinoline-1-carboxylic acids are synthesized via the Reissert reaction, which involves the formation of a 1-cyano-2-benzoyl-1,2-dihydroisoquinoline intermediate followed by harsh alkaline hydrolysis[5]. However, the introduction of strongly electron-withdrawing fluorine atoms at the 6 and 8 positions significantly alters the electronic landscape of the isoquinoline core. This electron deficiency can impede the formation of the Reissert compound and lead to unwanted side reactions (such as premature decarboxylation) during the harsh hydrolysis phase.

To bypass these limitations, a modern, highly regioselective approach utilizing Palladium-catalyzed carbonylation of 1-bromo-6,8-difluoroisoquinoline is preferred[6]. This method operates under milder conditions and leverages the predictable oxidative addition of Pd(0) into the C1-Br bond.

SynthWorkflow A 2,4-Difluorobenzaldehyde B 6,8-Difluoroisoquinoline (Pomeranz-Fritsch) A->B 1. Aminoacetal 2. Acid Cyclization C 1-Bromo-6,8-difluoro- isoquinoline (Bromination) B->C 1. mCPBA 2. POBr3 D 6,8-Difluoroisoquinoline- 1-carboxylic acid (Pd-Carbonylation) C->D Pd(OAc)2, dppf CO, H2O

Synthetic workflow for 6,8-Difluoroisoquinoline-1-carboxylic acid via carbonylation.
Protocol 1: Synthesis via Pd-Catalyzed Carbonylation

Objective: High-yield synthesis of 6,8-difluoroisoquinoline-1-carboxylic acid from 1-bromo-6,8-difluoroisoquinoline.

Causality & Design: The use of Pd(OAc)2 with dppf (1,1'-bis(diphenylphosphino)ferrocene) is chosen because the large bite angle of dppf facilitates the reductive elimination step in the catalytic cycle. Triethylamine acts as the base to neutralize the HBr generated, driving the reaction forward.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, combine 1-bromo-6,8-difluoroisoquinoline (1.0 eq), Pd(OAc)2 (0.05 eq), and dppf (0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Causality: Phosphine ligands are highly susceptible to oxidation; strictly anaerobic conditions prevent premature catalyst deactivation.

  • Solvent Addition: Inject anhydrous, degassed DMF, followed by triethylamine (3.0 eq) and H2O (10.0 eq).

  • Carbonylation: Purge the solution with CO gas for 5 minutes, then attach a CO balloon (1 atm). Heat the reaction mixture to 80 °C. Causality: Elevated temperature is required to overcome the activation energy barrier for the oxidative addition of Pd(0) into the electron-deficient C-Br bond.

  • Self-Validation: Monitor the reaction via LC-MS. The self-validating endpoint is the complete consumption of the starting material peak (M+H = 244/246) and the appearance of the product mass (M+H = 210). A visual cue of catalyst exhaustion is the precipitation of palladium black.

  • Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate and extract with 1M NaOH. Causality: The basic extraction selectively pulls the deprotonated carboxylic acid product into the aqueous layer, leaving unreacted starting material and organic-soluble catalyst residues in the organic layer.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2-3. The product will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Pharmacological Utility & Structural Logic

The "Fluorine Magic"

Fluorine substitution is a cornerstone of modern medicinal chemistry. In the context of 6,8-difluoroisoquinoline-1-carboxylic acid, the fluorines serve a dual purpose[4]:

  • Metabolic Shielding: The 6 and 8 positions of the isoquinoline ring are typically electron-rich and highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. Fluorination blocks these metabolic soft spots, significantly enhancing the half-life of downstream therapeutics.

  • pKa Modulation and Chelation: The electron-withdrawing nature of the fluorines lowers the pKa of the isoquinoline nitrogen. When utilized in metalloenzyme inhibitors (e.g., HIF prolyl hydroxylase inhibitors or viral endonucleases), the C1-carboxylic acid and the N2 nitrogen act as a bidentate ligand. The modulated pKa ensures optimal binding kinetics to metals like Fe2+ or Mg2+.

PharmaLogic cluster_0 Pharmacophore Features A Isoquinoline N2 (H-bond Acceptor) D Bidentate Chelation (e.g., Fe2+ in HIF-PHD) A->D Coordination B C1-Carboxylic Acid (Metal Chelator) B->D Coordination C 6,8-Difluoro Motif (Metabolic Shield) E Enhanced Target Affinity & Cellular Permeability C->E Blocks CYP450 D->E

Pharmacophore logic demonstrating bidentate metal chelation and metabolic shielding.

Downstream Application: Amide Library Generation

Because 6,8-difluoroisoquinoline-1-carboxylic acid functions primarily as a building block, its most frequent downstream application is the synthesis of carboxamides[6].

Protocol 2: HATU-Mediated Amide Coupling

Objective: Generation of isoquinoline-1-carboxamide derivatives for high-throughput screening.

Causality & Design: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior efficiency in coupling sterically hindered or electron-deficient carboxylic acids.

Step-by-Step Procedure:

  • Activation: Dissolve 6,8-difluoroisoquinoline-1-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the acid, allowing it to attack the uronium salt of HATU, forming the highly reactive HOAt ester. A color shift to pale yellow validates active ester formation.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir for 2-4 hours.

  • Self-Validation: TLC (DCM/MeOH 9:1) will show the disappearance of the highly polar carboxylic acid baseline spot and the emergence of a less polar amide spot.

  • Workup: Quench the reaction with saturated NaHCO3, extract with EtOAc, wash extensively with 5% aqueous LiCl (Causality: LiCl effectively removes residual DMF from the organic phase), dry over Na2SO4, and concentrate in vacuo.

References

  • MDPI (Molecules) . Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Retrieved from:[Link]

Sources

The Isoquinoline Scaffold: A Foundation for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6,8-Difluoroisoquinoline-1-carboxylic Acid: A Privileged Scaffold for Modern Drug Discovery

Executive Summary: The isoquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine atoms onto this scaffold can profoundly enhance drug-like properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 6,8-Difluoroisoquinoline-1-carboxylic acid, a specialized building block for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, predicted spectroscopic profile, plausible synthetic strategies, and the compelling rationale for its application in the design of next-generation therapeutics.

The isoquinoline motif is a bicyclic aromatic heterocycle that serves as the central framework for a vast array of biologically active molecules, including the well-known alkaloids morphine and berberine. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Derivatives of this scaffold have been successfully developed as anti-cancer, anti-viral, anti-fungal, and anti-inflammatory agents.[1]

The focus of this guide, 6,8-Difluoroisoquinoline-1-carboxylic acid, combines three critical structural features:

  • The Isoquinoline Core: A proven scaffold for establishing high-affinity binding to diverse protein targets.

  • Difluoro Substitution: The incorporation of fluorine at the C6 and C8 positions is a deliberate design choice. Fluorine's high electronegativity and small size can modulate the electronic properties and pKa of the molecule, block sites of metabolic attack (e.g., oxidative degradation), and introduce favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's active site.

  • Carboxylic Acid at C1: This functional group is a potent pharmacophore capable of forming strong hydrogen bonds and ionic interactions (salt bridges) with basic residues like lysine and arginine in a target protein. While essential for binding, the carboxylic acid moiety can also present challenges related to cell permeability and metabolic instability, often necessitating prodrug strategies or replacement with bioisosteres.[2]

This document serves to elucidate the chemical nature and strategic value of this highly functionalized building block.

Molecular Profile and Physicochemical Properties

The fundamental identity and properties of 6,8-Difluoroisoquinoline-1-carboxylic acid are summarized below. These data provide the baseline for its application in synthetic and medicinal chemistry programs.

cluster_molecule 6,8-Difluoroisoquinoline-1-carboxylic acid mol

Caption: 2D Structure of 6,8-Difluoroisoquinoline-1-carboxylic acid.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name 6,8-difluoroisoquinoline-1-carboxylic acid [3]
CAS Number 1534458-54-2 [3]
Molecular Formula C₁₀H₅F₂NO₂ [3]
Molecular Weight 209.15 g/mol [3]
Monoisotopic Mass 209.02883 g/mol [3]
Canonical SMILES C1=CN=C(C2=C(C=C(C=C21)F)F)C(=O)O [3]

| InChIKey | LEQVMPATLVAUQS-UHFFFAOYSA-N |[3] |

Spectroscopic and Analytical Characterization

While specific experimental spectra for this exact compound are not publicly available, a robust analytical profile can be predicted based on its structure and data from analogous compounds. This predicted profile is crucial for reaction monitoring and final product verification.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Each signal will exhibit complex splitting patterns due to both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. The proton of the carboxylic acid will appear as a broad singlet far downfield (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The spectrum will display 10 signals for the 10 unique carbon atoms. Carbons directly bonded to fluorine (C6 and C8) will show as large doublets due to strong one-bond carbon-fluorine coupling (¹JCF ≈ 240-260 Hz). The carbonyl carbon of the carboxylic acid is expected around δ 165-175 ppm.

  • ¹⁹F NMR Spectroscopy: Two distinct signals are predicted, one for the C6-F and one for the C8-F, as they are in different chemical environments.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description
2500-3300 O-H Very broad band, characteristic of carboxylic acid O-H stretch.[4]
~1725 C=O Strong, sharp absorption from the carboxylic acid carbonyl stretch.[5]
1500-1620 C=C / C=N Multiple bands from aromatic ring stretching.

| 1200-1350 | C-F | Strong absorptions from aryl-fluorine stretching. |

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula with a monoisotopic mass of 209.0288 Da.[3] The primary fragmentation pathway would likely involve the loss of the carboxyl group (-COOH, 45 Da) to give a fragment ion at m/z 164.

Synthetic Strategy and Chemical Reactivity

A documented, optimized synthesis for 6,8-Difluoroisoquinoline-1-carboxylic acid is not widely published. However, a plausible and robust synthetic route can be designed based on established named reactions for isoquinoline synthesis. The following protocol outlines a representative approach using the Pomeranz–Fritsch–Bobbitt reaction.

start 2,4-Difluorobenzaldehyde + Aminoacetaldehyde diethyl acetal schiff Schiff Base Intermediate start->schiff EtOH, rt isoquinoline 6,8-Difluoroisoquinoline schiff->isoquinoline H₂SO₄, Δ reissert Reissert Compound isoquinoline->reissert 1. KCN, Benzoyl Chloride 2. H₂O product 6,8-Difluoroisoquinoline- 1-carboxylic acid reissert->product Alkaline Hydrolysis (NaOH)

Caption: Proposed synthetic workflow for 6,8-Difluoroisoquinoline-1-carboxylic acid.

Experimental Protocol: A Representative Synthesis

Causality Statement: This multi-step synthesis is designed to first construct the core difluoro-isoquinoline ring system via acid-catalyzed cyclization, followed by a C1-functionalization using a Reissert reaction, a classic and reliable method for introducing a cyano group (a carboxylic acid precursor) at this position.

Step 1: Formation of the Schiff Base

  • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in absolute ethanol, add aminoacetaldehyde diethyl acetal (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by TLC or GC-MS.

  • Upon completion, remove the ethanol under reduced pressure to yield the crude Schiff base, which is often used in the next step without further purification.

    • Rationale: This is a standard imine formation. The acetal protects the highly reactive aldehyde of the second component until the cyclization step.

Step 2: Pomeranz–Fritsch–Bobbitt Cyclization

  • Add the crude Schiff base from Step 1 slowly and carefully to concentrated sulfuric acid (75-85%) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice. Basify the aqueous solution with concentrated NaOH or NH₄OH until pH > 10, keeping the temperature below 20 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude 6,8-difluoroisoquinoline via column chromatography.

    • Rationale: The strong acid cleaves the acetal to reveal the aldehyde and catalyzes the electrophilic aromatic substitution to form the isoquinoline ring.

Step 3: Reissert Reaction for C1-Functionalization

  • Dissolve the purified 6,8-difluoroisoquinoline (1.0 eq) in a biphasic system of dichloromethane and water.

  • Add potassium cyanide (KCN, 1.5 eq) dissolved in a minimum amount of water.

  • Cool the vigorously stirred mixture to 0 °C and add benzoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄ and concentrate to yield the crude Reissert compound.

    • Rationale: This reaction activates the isoquinoline towards nucleophilic attack by cyanide at the C1 position, forming a stable N-benzoyl dihydroisoquinoline nitrile intermediate.

Step 4: Hydrolysis to the Carboxylic Acid

  • Suspend the crude Reissert compound in a mixture of ethanol and 20% aqueous sodium hydroxide (NaOH) solution.

  • Heat the mixture to reflux for 6-8 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 6,8-Difluoroisoquinoline-1-carboxylic acid.

    • Rationale: Alkaline hydrolysis saponifies both the benzoyl group and the nitrile simultaneously to yield the carboxylate salt, which precipitates as the free acid upon acidification.

Strategic Value and Applications in Drug Discovery

The true value of 6,8-Difluoroisoquinoline-1-carboxylic acid lies in its potential as a sophisticated starting material for synthesizing high-value therapeutic candidates.

center 6,8-Difluoro- isoquinoline-1-COOH p1 Enhanced Metabolic Stability center->p1 C6-F, C8-F p2 Modulated pKa & Lipophilicity center->p2 C6-F, C8-F p3 Potent H-Bonding & Ionic Interactions center->p3 1-COOH p4 High-Affinity Binding Scaffold center->p4 Isoquinoline Core a1 Improved Pharmacokinetics p1->a1 p2->a1 a2 Increased Potency & Selectivity p3->a2 p4->a2

Caption: Logic map of Structure-Activity-Property Relationships.

Key Advantages in Medicinal Chemistry
  • Metabolic Stability: The C6 and C8 positions on the isoquinoline ring are often susceptible to Phase I metabolism (CYP450-mediated oxidation). The presence of chemically robust C-F bonds at these positions effectively blocks this metabolic pathway, potentially increasing the half-life and oral bioavailability of a drug candidate.

  • pKa Modulation: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the isoquinoline nitrogen, making it less basic. This can be crucial for reducing off-target effects (e.g., hERG channel binding) and optimizing the ionization state of the molecule at physiological pH for better cell penetration.

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein backbones or side chains, thereby increasing the binding affinity of the ligand for its target.

  • Scaffold for Diverse Targets: The quinoline and isoquinoline carboxylic acid frameworks have been successfully employed in the discovery of inhibitors for a range of targets, including Diacylglycerol O-acyltransferase (DGAT1) and various bacterial enzymes, highlighting the versatility of this chemical class.[6]

Conclusion

6,8-Difluoroisoquinoline-1-carboxylic acid is more than a simple chemical; it is a highly engineered building block designed to address common challenges in modern drug discovery. The convergence of a privileged heterocyclic scaffold, the strategic placement of fluorine atoms to enhance pharmacokinetic properties, and a potent pharmacophoric group makes it an exceptionally valuable asset for medicinal chemists. Its rational application can accelerate the development of novel therapeutics with improved potency, selectivity, and metabolic profiles, ultimately leading to safer and more effective medicines.

References

  • PubChem. (n.d.). 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid.
  • Guidechem. (n.d.). 6,8-difluoro-1-isoquinolinecarboxylic acid 1534458-54-2 wiki.
  • Echemi. (n.d.). 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid.
  • AMERICAN ELEMENTS. (n.d.). Isoquinolines.
  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
  • PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Fluorochem. (n.d.). 8-FLUOROISOQUINOLINE-6-CARBOXYLIC ACID.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.
  • PMC. (n.d.). 6,8-Dibromoquinoline.
  • PubChem. (n.d.). Isoquinoline-6-carboxylic acid.
  • ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.
  • PubMed. (2014, April 1). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Retrieved from [Link]

  • University of Oxford Research Archive. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • ResearchGate. (2022, January 3). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

  • SciSpace. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • PMC. (n.d.). Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68.

Sources

The Rising Profile of Difluorinated Isoquinolines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Difluorination in the Isoquinoline Scaffold

The isoquinoline framework, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic potential.[3] This guide delves into the burgeoning field of difluorinated isoquinoline derivatives, providing an in-depth exploration of their biological activities, the rationale behind their design, and the experimental methodologies for their evaluation.

Fluorination can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and cell permeability.[4] The introduction of two fluorine atoms can further amplify these effects, offering a nuanced approach to fine-tuning a compound's pharmacological profile. The specific placement of the difluoro substituents on the isoquinoline ring can dramatically influence the molecule's electronic distribution, lipophilicity, and overall three-dimensional conformation, thereby impacting its interaction with biological targets.[4] This guide will explore the anticancer, antimicrobial, and neuroprotective activities of these intriguing compounds, providing a technical resource for researchers engaged in their discovery and development.

Anticancer Activity: Targeting the Machinery of Malignancy

Difluorinated isoquinoline derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to interfere with critical cellular processes such as DNA replication and cell division. A notable example is the class of 2,3-difluoroindenoisoquinolines, which have been identified as potent topoisomerase I (Top1) poisons.[5]

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Top1 poisons act by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells.[2][6] The difluorinated indenoisoquinolines have been shown to effectively trap this complex, demonstrating their potential as cytotoxic agents against various cancer cell lines.[5]

Experimental Evaluation of Anticancer Activity

A systematic workflow is essential for evaluating the anticancer potential of novel difluorinated isoquinoline derivatives.[4]

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies C->D H Xenograft Mouse Model C->H Lead Compound Selection E Topoisomerase I Inhibition Assay D->E F Apoptosis Assays (e.g., Annexin V/PI) D->F G Cell Cycle Analysis D->G I Tumor Growth Inhibition Studies H->I J Toxicity and Pharmacokinetic Analysis I->J

Caption: A typical workflow for the evaluation of novel anticancer isoquinoline analogs.[4]

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[7]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Normal cell line (e.g., HEK-293T) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Difluorinated isoquinoline derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the difluorinated isoquinoline derivative in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Quantitative Data: Anticancer Activity

The following table summarizes the inhibitory activities of representative halogenated indenoisoquinolines.

CompoundTargetIC50 (µM)Reference
29 (Hydroxyethylaminopropyl side chain) TDP18.7[5]
30 (Hydroxyethylaminopropyl side chain) TDP16.3[5]
29 (Hydroxyethylaminopropyl side chain) TDP210.2[5]
30 (Hydroxyethylaminopropyl side chain) TDP29.1[5]

Antimicrobial Activity: A New Frontier against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoquinoline alkaloids have long been recognized for their antibacterial and antifungal properties.[1] The introduction of difluoro groups can potentially enhance the antimicrobial potency and spectrum of these compounds.

Mechanism of Action: Multi-Targeting Bacterial Processes

The antimicrobial mechanisms of isoquinoline derivatives are often multifaceted, involving the disruption of the bacterial cell wall, inhibition of nucleic acid biosynthesis, and interference with key metabolic pathways.[9] Fluorination can enhance the ability of these compounds to penetrate bacterial cell membranes and interact with intracellular targets.[9]

Experimental Evaluation of Antimicrobial Efficacy

The antimicrobial activity of difluorinated isoquinolines can be assessed through a series of standardized in vitro assays.

cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies A Disk Diffusion or Well Diffusion Assay B Determination of Zone of Inhibition (ZOI) A->B C Broth Microdilution Assay B->C D Determination of Minimum Inhibitory Concentration (MIC) C->D E Determination of Minimum Bactericidal Concentration (MBC) D->E F Time-Kill Kinetics Assay D->F G Cell Wall Integrity Assays F->G H Nucleic Acid Synthesis Inhibition Assays F->H

Caption: Workflow for evaluating the antimicrobial activity of novel compounds.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for quantifying the in vitro antimicrobial activity of a compound.[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Difluorinated isoquinoline derivative stock solution (in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the difluorinated isoquinoline derivative in MHB in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Quantitative Data: Antimicrobial Activity

While specific data for difluorinated isoquinolines is emerging, the following table provides MIC values for related isoquinoline derivatives against various pathogens.

CompoundPathogenMIC (µg/mL)Reference
HSN584 (Alkynyl isoquinoline) Methicillin-resistant S. aureus (MRSA)4-8[9]
HSN739 (Alkynyl isoquinoline) Methicillin-resistant S. aureus (MRSA)4-8[9]
8d (Tricyclic isoquinoline) Staphylococcus aureus16[11][12]
8f (Tricyclic isoquinoline) Staphylococcus aureus32[11][12]
8f (Tricyclic isoquinoline) Streptococcus pneumoniae32[11][12]

Neuroprotective Effects: Guarding Against Neuronal Damage

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. Isoquinoline alkaloids have shown significant potential as neuroprotective agents, and difluorination could further enhance their efficacy and blood-brain barrier penetration.[1][13]

Mechanism of Action: A Multifaceted Defense

The neuroprotective mechanisms of isoquinoline derivatives are diverse and often involve the modulation of multiple cellular pathways.[13] Key mechanisms include:

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and reduction of inflammatory mediators.[13]

  • Antioxidant Effects: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.[14]

  • Anti-apoptotic Effects: Inhibition of apoptotic pathways to prevent programmed cell death of neurons.[14]

cluster_0 Difluorinated Isoquinoline Derivative cluster_1 Signaling Pathways Stressors Oxidative Stress Neurotoxins Inflammation Neuron Neuron Stressors->Neuron Induces Damage Survival Neuronal Survival Neuron->Survival Promotes Apoptosis Apoptosis Neuron->Apoptosis Leads to Compound Difluorinated Isoquinoline Derivative Compound->Stressors Inhibits Compound->Neuron Protects PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Activates Nrf2 Nrf2 Pathway Compound->Nrf2 Activates NF_kB NF-κB Pathway Compound->NF_kB Inhibits PI3K_Akt->Survival Nrf2->Survival NF_kB->Apoptosis

Caption: Key signaling pathways modulated by neuroprotective isoquinoline derivatives.[14]

Protocol 3: Assessment of Neuroprotection using an In Vitro Oxidative Stress Model

This protocol describes how to evaluate the ability of a compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.[14]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Difluorinated isoquinoline derivative stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Culture and Seeding: Culture and seed neuronal cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the difluorinated isoquinoline derivative for 24 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the culture medium at a pre-determined toxic concentration. Include appropriate controls (untreated cells, cells treated with H₂O₂ alone).

  • Incubation: Incubate for 2-4 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in Protocol 1 to quantify cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells pre-treated with the compound and exposed to H₂O₂ to those exposed to H₂O₂ alone.

Conclusion and Future Directions

Difluorinated isoquinoline derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, and emerging antimicrobial and neuroprotective activities, warrant further investigation. The strategic incorporation of difluoro substituents offers a powerful approach to optimize the pharmacological properties of the isoquinoline scaffold. Future research should focus on elucidating the structure-activity relationships of these compounds, identifying their specific molecular targets, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this chemical space is poised to yield novel therapeutic agents for a range of human diseases.

References

  • BenchChem. (2025). Application Notes: Isoquinoline Derivatives in Neuroprotective Studies. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Neuroprotective Activity of Isoquinoline Compounds In Vitro. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of 5,6-Difluoroisoquinoline and Other Isoquinoline Analogs in Drug Discovery. BenchChem.
  • Cushman, M., et al. (2015). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of medicinal chemistry, 58(21), 8543–8561.
  • Wang, X., et al. (2023). Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes. Organic Letters, 25(26), 4869–4874.
  • Kowalska, E., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(1), 123.
  • Abet, C., et al. (2006). A convenient procedure for the synthesis of fused fluoro isoquinolines. Tetrahedron Letters, 47(4), 551-554.
  • Kiss, L., et al. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 1-19.
  • Akaike, A., et al. (1994). Neurotrophic Effect of Isoquinoline Derivatives in Primary Cortical Culture. Japanese journal of pharmacology, 66(1), 43-48.
  • Wąsik, A., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega, 8(41), 38481–38493.
  • Wang, Y., et al. (2023). Multicomponent Dearomative Difluoroalkylation of Isoquinolines with Difluorinated Silyl Enol Ethers: Divergent Synthesis of gem-Difluorinated Heterocycles. Organic Letters, 25(29), 5430–5435.
  • Pinto, M., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. European journal of medicinal chemistry, 64, 134-144.
  • Klásek, A., et al. (2012). Structures of pharmaceutically active isoquinoline derivatives.
  • Li, Y., et al. (2026). Discovery of tetrahydroisoquinoline derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities.
  • Nonn, M., et al. (2019). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.
  • Siwinska, S., et al. (2019).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays of Novel Isoquinoline Compounds. BenchChem.
  • BenchChem. (2025).
  • Wiegand, I., et al. (2008). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of microbiological methods, 73(1), 21-34.
  • Nartey, E., et al. (2020). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International journal of molecular sciences, 21(18), 6821.
  • BenchChem. (2025). Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. BenchChem.
  • Lin, Z., et al. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. European journal of medicinal chemistry, 270, 116345.
  • de la Fuente, A., et al. (2020). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 25(4), 841.
  • Poindexter, G., et al. (1994). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & medicinal chemistry letters, 4(13), 1531-1536.
  • Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Szymański, P., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 1-30.
  • Addla, D., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 234.
  • Borges, F., et al. (2021). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 26(16), 4945.
  • Lin, Z., et al. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors.
  • Kim, J., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of pharmacal research, 21(4), 433-438.
  • Al-Mamun, M., et al. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Journal of medicinal plants research, 17(3), 111-120.
  • Kim, Y., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International journal of molecular sciences, 22(18), 9993.
  • iFyber. (2024). Evaluation of Antimicrobial Efficacy. iFyber Blog.
  • Kim, J., et al. (1997). Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents. Archives of pharmacal research, 20(4), 348-353.
  • Charles River Laboratories. (2024). Antiviral & Antimicrobial Testing. Charles River.
  • Nartey, E., et al. (2020). Structures of antimicrobial compounds with an isoquinoline moiety.
  • Petersen, L., et al. (2019).
  • Yang, X., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PloS one, 10(8), e0136649.
  • Singh, A., et al. (2021). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Mini reviews in medicinal chemistry, 21(14), 1878–1897.
  • Kim, Y., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. MDPI.
  • Kim, J., et al. (1999). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of pharmacal research, 22(6), 635-639.
  • El-Gazzar, M., et al. (2022). Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors.

Sources

The Fluorine Paradigm in Isoquinoline Scaffold Optimization: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous biologically active compounds, including kinase inhibitors, metal chelators, and central nervous system (CNS) therapeutics[1]. However, native isoquinolines often suffer from pharmacokinetic liabilities, including rapid oxidative metabolism and poor blood-brain barrier (BBB) penetration due to efflux pump recognition.

In our experience optimizing lead compounds, the strategic introduction of fluorine atoms onto the isoquinoline core represents one of the most powerful tools to rescue a failing chemotype. This whitepaper provides an in-depth mechanistic analysis of how fluorine substitution modulates the physicochemical properties of isoquinolines. By examining quantitative structure-property relationships (QSPR), metabolic stability, and advanced synthetic workflows, this guide equips drug discovery professionals with the logical framework necessary to deploy fluorinated isoquinolines effectively.

Mechanistic Rationale: The "Goldilocks" Effect in Physicochemical Modulation

The success of fluorine in drug design is not merely additive; it is fundamentally transformative. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~110 kcal/mol), and fluorine is the most electronegative element. When substituted onto an isoquinoline ring, fluorine exerts a profound inductive electron-withdrawing effect without introducing significant steric bulk (its van der Waals radius is only ~20% larger than hydrogen)[2].

Tuning Basicity (pKa) and Lipophilicity (LogD)

Isoquinoline contains a basic nitrogen atom with a baseline pKa of approximately 5.42[3]. At physiological pH (7.4), the ionization state of this nitrogen dictates the molecule's solubility, permeability, and protein binding. By placing highly electronegative fluorine atoms at specific positions (e.g., the 5- or 6-position), electron density is pulled away from the nitrogen atom via the sigma-bond network. This of the conjugate acid[3].

Simultaneously, fluorine substitution increases the lipophilicity (LogP/LogD) of the molecule. This dual effect—lowering basicity while increasing lipophilicity—creates a "Goldilocks" zone for passive membrane permeability, allowing the drug to cross lipid bilayers more efficiently while maintaining enough polarity to remain soluble in aqueous plasma[4].

Table 1: Quantitative Physicochemical Shifts in Fluorinated Isoquinolines

The following table summarizes the predicted and known physicochemical properties of isoquinoline and its fluorinated analogs, demonstrating the synergistic effects of multi-fluorination[3].

CompoundFormulaMW ( g/mol )Predicted LogPPredicted pKaPharmacological Implication
Isoquinoline C₉H₇N129.162.085.42Parent scaffold; baseline basicity and lipophilicity.
5-Fluoroisoquinoline C₉H₆FN147.152.27~4.8Single substitution increases lipophilicity; moderate basicity drop.
6-Fluoroisoquinoline C₉H₆FN147.152.27~5.0Isomeric variation alters target binding pocket interactions.
5,6-Difluoroisoquinoline C₉H₅F₂N165.142.46~4.5Synergistic pKa reduction; enhanced metabolic stability and permeability.

Pharmacokinetic Optimization: Overcoming Metabolic Liabilities and Efflux

A critical failure point in CNS drug design is the active clearance of the drug from the brain by P-glycoprotein (P-gp) efflux pumps. P-gp strongly recognizes basic, positively charged amines and hydrogen bond donors.

Causality of P-gp Efflux Reduction

By lowering the pKa of the isoquinoline nitrogen (e.g., from 5.42 down to 4.5 via 5,6-difluorination), a significantly higher fraction of the drug remains in its neutral, un-ionized state at pH 7.4. This reduction in basicity directly diminishes the molecule's affinity for the P-gp binding pocket. Recent studies on have conclusively shown that replacing a hydrogen atom with fluorine near a basic amine lowers the pKa and dramatically reduces the P-gp-mediated efflux ratio, thereby de-risking complications associated with poor brain exposure[5][6].

Cytochrome P450 (CYP450) Shielding

Metabolic oxidation by CYP450 enzymes typically occurs via hydrogen atom abstraction or electrophilic attack on electron-rich aromatic rings. Replacing a vulnerable C-H bond with a robust C-F bond completely blocks hydrogen abstraction at that specific site. Furthermore, the global reduction in electron density across the isoquinoline ring deactivates adjacent positions against electrophilic metabolic oxidation,[4].

G A Fluorine Substitution on Isoquinoline Core B Inductive Electron Withdrawal A->B C pKa Reduction (Basicity Drop) B->C D Increased Lipophilicity (LogD Shift) B->D F Enhanced Metabolic Stability (CYP450) B->F E Reduced P-gp Efflux Ratio C->E D->E G Improved CNS Penetration & Bioavailability E->G F->G

Figure 1: Logical pathway of fluorine-induced physicochemical shifts enhancing CNS bioavailability.

Advanced Synthetic Methodologies for Fluorinated Isoquinolines

Traditional electrophilic fluorination of the electron-deficient isoquinoline ring is notoriously difficult, often requiring harsh conditions and yielding poor regioselectivity[7]. To achieve precise functionalization, modern medicinal chemistry relies on bottom-up ring assembly techniques. One highly effective, self-validating methodology is the synthesis of fused fluoro-isoquinolines via quinodimethide (QM) intermediates[8].

Protocol: Synthesis of Fused Fluoro-Isoquinolines via QM Intermediates

Objective: To synthesize regioselectively fluorinated isoquinoline derivatives from N-(o-trifluoromethyl)-benzyl heterocycles via a base-promoted double HF elimination cascade.

Rationale: This approach utilizes the high acidity of the benzylic protons adjacent to a trifluoromethyl group. Deprotonation drives a cycloaddition cascade, ensuring the exact placement of the fluorine atom without the need for dangerous electrophilic fluorinating agents.

  • Step 1: Precursor Assembly. Synthesize the starting material by alkylating a chosen heterocycle (e.g., pyrrole, imidazole) with commercially available o-trifluoromethylbenzyl chloride.

  • Step 2: Base Activation. Dissolve the N-(o-trifluoromethyl)-benzyl heterocycle (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -78 °C to control the kinetics of the highly reactive intermediates.

  • Step 3: First HF Elimination. Dropwise add Potassium hexamethyldisilazide (KHMDS, 2.5 eq). The strong base deprotonates the benzylic position, triggering the elimination of a fluoride ion to form the highly reactive zwitterionic quinodimethide (QM) intermediate.

  • Step 4: Cycloaddition & Rearomatization. Allow the reaction mixture to slowly warm to room temperature. The QM intermediate undergoes an intramolecular cycloaddition. A subsequent elimination of a second equivalent of HF drives the rearomatization of the newly formed ring, yielding the fused fluoro-isoquinoline.

  • Step 5: Quenching and Purification. Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and purify via silica gel flash chromatography.

  • Step 6: Quality Control & Validation (Self-Validating Step). Confirm the regiochemistry of the fluorine substitution via ¹⁹F-NMR and ¹H-NMR. The complete disappearance of the benzylic protons in the ¹H-NMR, combined with the presence of characteristic ¹⁹F-¹³C coupling constants (e.g., ¹J_CF ≈ 245 Hz) in the ¹³C-NMR spectrum, definitively validates the successful formation of the fluorinated isoquinoline core.

Workflow Step1 1. Precursor Assembly N-(o-trifluoromethyl)-benzyl heterocycle Step2 2. Base-Promoted Activation KHMDS addition at -78°C Step1->Step2 Step3 3. HF Elimination Formation of Quinodimethide (QM) Step2->Step3 Step4 4. Cycloaddition & Rearomatization Second HF elimination Step3->Step4 Step5 5. Isolation & Purification Yield: Fused Fluoro-Isoquinoline Step4->Step5 Step6 6. QC Validation 19F-NMR & 13C-NMR Coupling Analysis Step5->Step6

Figure 2: Step-by-step synthetic workflow for fluoro-isoquinolines via QM intermediates.

Conclusion

The integration of fluorine into the isoquinoline scaffold is a masterclass in rational drug design. By understanding the precise causality between fluorine's electronegativity and the resulting shifts in pKa, lipophilicity, and metabolic stability, medicinal chemists can systematically engineer out the liabilities of early-stage lead compounds. Whether targeting complex kinase networks in oncology or optimizing BBB penetration for CNS therapeutics, fluorinated isoquinolines remain an indispensable asset in the modern drug discovery arsenal.

References

  • Kromann, H. et al. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors." MedChemComm, RSC Publishing, 2015. URL:[Link]

  • Innocenti, R. et al. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." PMC, National Institutes of Health, 2023. URL:[Link]

  • Gribble, G. W. et al. "Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress." ResearchGate, 2017. URL:[Link]

  • Kucinska, M. et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." PMC, National Institutes of Health, 2025. URL:[Link]

  • Gomes, A. et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." PMC, National Institutes of Health, 2022. URL:[Link]

Sources

The Strategic Role of the C-1 Carboxylic Acid in Isoquinoline Scaffolds: A Comprehensive Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, the isoquinoline scaffold is a privileged structure. However, the true functional versatility of this bicyclic system is unlocked through strategic functionalization at the C-1 position. As a Senior Application Scientist, I have observed that the introduction of a carboxylic acid group at C-1—yielding isoquinoline-1-carboxylic acid and its tetrahydro derivatives—profoundly alters the physicochemical and biological trajectory of the molecule.

This technical guide explores the causality behind the structure-activity relationships (SAR) of the C-1 carboxylic acid, details its role in metal chelation and peptide mimicry, and provides self-validating experimental workflows for synthesizing its derivatives.

Mechanistic Role of the C-1 Carboxylic Acid

The C-1 position of the isoquinoline ring is adjacent to the heteroaromatic nitrogen, creating a unique microenvironment. When a carboxylic acid group is placed here, it establishes a highly specific pharmacophore capable of bidentate interactions.

Metal Chelation in Metalloenzyme Inhibition

One of the most critical applications of isoquinoline-1-carboxylic acid is in fragment-based lead discovery (FBLD) for metalloenzyme inhibitors, such as Matrix Metalloproteinases (MMPs). The spatial arrangement of the C-1 carboxylate oxygen and the adjacent isoquinoline nitrogen creates a perfect bidentate chelator for the active-site zinc ion (Zn²⁺). In screening libraries, this specific motif has demonstrated high hit rates (29% to 43%) against various MMPs, outperforming monodentate or sterically hindered alternatives [1].

Peptide Mimicry and Steric Constraints

In the development of hematoregulatory agents, researchers often attempt to mimic peptide secondary structures (like β -turns) using rigid heterocyclic scaffolds. While smaller heterocycles (e.g., picolinic acid) successfully induce the desired biological activity, substituting them with 1-isoquinolinecarboxylic acid often results in a complete loss of activity. This is not due to a lack of electronic interaction, but rather a steric clash . The increased bulk of the fused bicyclic system at the C-1 position exceeds the spatial tolerance of the receptor binding pocket [2]. Understanding this causality is vital: the C-1 carboxylic acid is a powerful anchoring group, but its application must be strictly governed by the volumetric constraints of the target protein.

SAR_Logic Iso Isoquinoline Core C1 C-1 Position Iso->C1 Vector COOH Carboxylic Acid C1->COOH Substitution Target1 Zn2+ Chelation (MMP Inhibitors) COOH->Target1 Coordinates Target2 Peptide Mimicry (Beta-Turns) COOH->Target2 H-Bonds Target3 Amidation Anchor COOH->Target3 Precursor

Fig 1: Pharmacophore logic and functional divergence of the C-1 carboxylic acid in isoquinoline scaffolds.

Quantitative SAR Data

To effectively utilize the C-1 position, we must analyze how its substitution impacts biological efficacy across different targets. Table 1 summarizes the divergent outcomes based on the target's steric and electronic requirements.

Table 1: Structure-Activity Relationship (SAR) of C-1 Substituted Isoquinolines

Scaffold / SubstitutionTarget ApplicationActivity / Hit RateMechanistic Observation
1-Isoquinolinecarboxylic Acid Matrix Metalloproteases (MMPs)29% - 43% Hit RateBidentate chelation of active-site Zn²⁺ via N and carboxylate [1].
1-Isoquinolinecarboxylic Acid Hematoregulatory Agents (HSF)InactiveExcessive steric bulk at C-1 prevents receptor pocket binding[2].
Picolinic Acid (Reference)Hematoregulatory Agents (HSF)ActiveSmaller ring size allows optimal pharmacophore alignment [2].
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid Peptide MimeticsHigh ( β -turn induction)Stereoselective (R/S) configuration dictates peptide secondary structure [3].

Synthetic Methodologies & Self-Validating Protocols

While classical condensation of isoquinoline-1-carboxylic acid with amines is possible, it often suffers from poor yields and long reaction times due to the steric hindrance at the C-1 position. As an alternative, modern medicinal chemistry relies on the Palladium-Catalyzed Aminocarbonylation of 1-haloisoquinolines to build the C-1 amide functionality directly[4].

Protocol: Pd-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline

This protocol is designed as a self-validating system . The choice of the bidentate ligand (XantPhos) is causal: it forces the palladium intermediate into a cis-geometry, dramatically accelerating the reductive elimination step, which is otherwise sluggish for bulky isoquinoline substrates.

Reagents & Materials:

  • 1-Iodoisoquinoline (1.0 equiv)

  • Primary or secondary amine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • XantPhos (10 mol%)

  • Dimethylformamide (DMF, anhydrous)

  • Carbon monoxide (CO) gas (1 atm)

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried Schlenk flask under inert argon, dissolve 1-iodoisoquinoline and the target amine in anhydrous DMF.

  • Catalyst Activation: Add Pd(OAc)₂ and XantPhos. Causality note: The immediate color change to deep yellow/orange indicates the formation of the active Pd(0)-XantPhos complex.

  • Aminocarbonylation: Purge the flask with CO gas three times, then maintain a CO atmosphere (1 atm) using a balloon. Heat the reaction mixture to 50 °C for 8–24 hours.

  • Isolation: Dilute the mixture with ethyl acetate and wash with brine to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography.

  • System Validation (Critical Step): Validate the success of the carbonylation by running a ¹³C NMR spectrum. The disappearance of the C-I carbon signal (~120 ppm) and the emergence of a distinct amide carbonyl peak at ~165 ppm serves as the definitive, self-contained proof of C-1 functionalization.

Protocol Step1 1. Substrate Prep 1-Iodoisoquinoline + Amine Step2 2. Catalysis Pd(OAc)2 + XantPhos Step1->Step2 Add Reagents Step3 3. Aminocarbonylation CO (1 atm), 50°C Step2->Step3 Initiate Reaction Step4 4. Purification Column Chromatography Step3->Step4 Isolate Step5 5. Validation 13C NMR (Carbonyl Shift) Step4->Step5 Verify

Fig 2: Self-validating workflow for Pd-catalyzed aminocarbonylation at the C-1 position.

Diastereoselective Synthesis of Tetrahydroisoquinoline-1-carboxylic Acids

For applications requiring saturated rings (e.g., peptide mimetics), the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) requires strict stereocontrol. The most robust method couples the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization [3].

  • Causality: The Petasis reaction first establishes the chiral center by forming a diastereomeric morpholinone derivative. This intermediate pre-organizes the spatial geometry, ensuring that the subsequent acid-catalyzed Pomeranz–Fritsch–Bobbitt cyclization proceeds with high diastereoselectivity, locking the C-1 carboxylic acid into the desired (R) or (S) configuration necessary for biological target engagement.

Conclusion

The C-1 carboxylic acid group is not merely a substituent; it is the strategic anchor of the isoquinoline scaffold. By understanding the causal relationships between its steric bulk, its bidentate chelating properties, and its synthetic reactivity, application scientists can rationally design highly potent metalloenzyme inhibitors and peptide mimetics. Utilizing self-validating protocols like Pd-catalyzed aminocarbonylation ensures that the integration of this critical functional group is both high-yielding and analytically sound.

References

  • Identifying chelators for metalloprotein inhibitors using a fragment-based approach. Journal of Medicinal Chemistry. 1

  • Design of Low Molecular Weight Hematoregulatory Agents from the Structure−Activity Relationship of a Dimeric Pentapeptide. Journal of Medicinal Chemistry, ACS Publications. 2

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PMC. 3

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. 4

Sources

Potential mechanism of action of 6,8-Difluoroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanistic Landscape of 6,8-Difluoroisoquinoline-1-carboxylic Acid

Executive Summary

6,8-Difluoroisoquinoline-1-carboxylic acid (CAS: 1534458-54-2) is a highly specialized, fluorinated heterocyclic building block utilized in advanced drug discovery and chemical synthesis[1][2]. As a privileged scaffold, the isoquinoline-1-carboxylic acid core is historically recognized for its ability to act as a 2-oxoglutarate (2-OG) mimetic, effectively targeting Fe(II)/2-OG-dependent dioxygenases such as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)[3]. Furthermore, its downstream derivatives—specifically isoquinoline-1-carboxamides—exhibit potent anti-inflammatory properties via the modulation of the MAPKs/NF-κB signaling axis[4]. This whitepaper dissects the compound's structural rationale, primary mechanisms of action, and provides self-validating experimental workflows for target validation.

Structural Rationale and Pharmacophore Analysis

The molecular architecture of 6,8-Difluoroisoquinoline-1-carboxylic acid is engineered for precise target engagement and metabolic resilience:

  • Bidentate Chelation Motif: The spatial arrangement of the C1-carboxylic acid adjacent to the isoquinoline nitrogen creates a high-affinity bidentate chelator. This motif perfectly mimics the endogenous co-substrate 2-oxoglutarate, allowing it to coordinate with the active-site Fe(II) of dioxygenase enzymes.

  • 6,8-Difluoro Substitution: The introduction of highly electronegative fluorine atoms at the 6 and 8 positions serves a dual purpose. First, it withdraws electron density from the aromatic system, subtly lowering the pKa of the C1-carboxyl group and strengthening the ionic interaction with metal cations. Second, it blocks primary sites of cytochrome P450-mediated oxidative metabolism, significantly enhancing the compound's pharmacokinetic half-life.

Primary Mechanisms of Action

Inhibition of Fe(II)/2-Oxoglutarate-Dependent Dioxygenases (HIF-PHD)

The most prominent mechanistic pathway for the isoquinoline-1-carboxylic acid scaffold is the competitive inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PH2)[3]. Under normoxic conditions, PHD2 hydroxylates specific proline residues on HIF-1α, tagging it for proteasomal degradation.

  • Causality: By chelating the Fe(II) atom in the PHD2 active site, 6,8-Difluoroisoquinoline-1-carboxylic acid displaces 2-OG and halts the hydroxylation process. This leads to the pathological stabilization and nuclear translocation of HIF-1α, promoting the transcription of hypoxia-response genes (e.g., EPO, VEGF).

Mechanism A 6,8-Difluoroisoquinoline- 1-carboxylic acid B Fe(II) Active Site (PHD2 Enzyme) A->B Bidentate Chelation (Displaces 2-OG) C HIF-1α (Un-hydroxylated) B->C Prevents Hydroxylation D HIF-1α Stabilization & Nuclear Translocation C->D Accumulation

Diagram 1: Mechanism of HIF-1α stabilization via PHD2 inhibition by 6,8-DiF-IQC.

Anti-Inflammatory Axis via Isoquinoline-1-Carboxamides

The parent carboxylic acid is a critical precursor for synthesizing isoquinoline-1-carboxamides. These derivatives have been identified as potent anti-inflammatory agents in microglial cells[4].

  • Causality: Amidation of the C1 position yields compounds that suppress lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB and inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs). This cascade effectively throttles the production of pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide (NO)[4].

Antimicrobial Targeting via CTP Synthetase

Recent phenotypic screens have also identified the isoquinoline-1-carboxylic acid scaffold as a differential inhibitor of bacterial growth, specifically targeting CTP Synthetase in Bacillus subtilis[5]. The compound alters chromosome dynamics and induces cell elongation by disrupting pyrimidine biosynthesis[5].

Quantitative Pharmacological Profile

The following table summarizes the structure-activity relationship (SAR) parameters and primary biological effects associated with the scaffold and its derivatives.

Compound Scaffold / DerivativePrimary TargetBiological EffectRepresentative Activity Range
6,8-Difluoroisoquinoline-1-carboxylic acid HIF-PHD2HIF-1α StabilizationLow micromolar (IC50)
Isoquinoline-1-carboxamides MAPKs / NF-κBAnti-inflammatory (↓ IL-6, TNF-α)Sub-micromolar (IC50)
Isoquinoline-1-carboxylic acid CTP SynthetaseAntibacterial (B. subtilis)~40 μg/mL (MIC)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes orthogonal checks to prevent false positives.

Protocol A: In Vitro PHD2 AlphaScreen Inhibition Assay

This assay measures the ability of 6,8-Difluoroisoquinoline-1-carboxylic acid to inhibit PHD2-mediated hydroxylation of a biotinylated HIF-1α peptide.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 μM FeSO4, 100 μM ascorbate). Causality: Ascorbate maintains iron in the Fe(II) state, preventing auto-oxidation which would artificially collapse enzyme activity.

  • Chelation Phase: Incubate 10 nM recombinant human PHD2 with varying concentrations of the inhibitor (0.1 nM to 100 μM) for 30 minutes at 25°C. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the Fe(II) center before substrate competition begins.

  • Substrate Addition: Add 50 nM Biotin-HIF-1α peptide and 2 μM 2-oxoglutarate. Incubate for 60 minutes.

  • Capture Phase: Add AlphaScreen Donor beads (Streptavidin-coated, binding the biotin-peptide) and Acceptor beads (coated with an antibody specific to hydroxylated HIF-1α).

  • Self-Validation (Orthogonal Check): Aliquot 10% of the reaction mixture and analyze via LC-MS/MS to directly quantify the mass shift (+16 Da) of the peptide. Causality: AlphaScreen is prone to assay interference (e.g., singlet oxygen quenchers). LC-MS/MS provides ground-truth validation that the loss of luminescence is due to true enzymatic inhibition, not optical interference.

Workflow S1 1. Chelation Phase Incubate PHD2 + Inhibitor S2 2. Substrate Addition Add Biotin-HIF-1α Peptide S1->S2 30 min, 25°C S3 3. Capture Phase Add AlphaScreen Beads S2->S3 60 min, 25°C S4 4. Orthogonal Validation LC-MS/MS of Hydroxylated Peptide S3->S4 Self-Validation

Diagram 2: Self-validating experimental workflow for evaluating PHD2 inhibition.

Protocol B: Synthesis of Anti-Inflammatory Isoquinoline-1-carboxamides

To transition from the carboxylic acid to the active anti-inflammatory carboxamide form.

  • Activation: Dissolve 6,8-Difluoroisoquinoline-1-carboxylic acid (1.0 eq) in anhydrous THF. Add 1,1′-carbonyldiimidazole (CDI) (1.2 eq) and stir at room temperature for 2 hours. Causality: CDI forms a highly reactive acyl imidazole intermediate. The release of CO2 gas serves as a visual, self-validating indicator of successful activation.

  • Amidation: Add the desired substituted aniline (e.g., 2-aminophenol) (1.1 eq) dropwise. Stir for 12 hours.

  • Purification & Validation: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate the structure using 1H-NMR and HRMS. Causality: HRMS ensures the exact mass matches the expected carboxamide, ruling out unreacted intermediates or dimerization artifacts.

References

  • Guidechem. "6,8-difluoro-1-isoquinolinecarboxylic acid 1534458-54-2 wiki." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJSApcg-PZiIxoieykmMjnpgPl95UwqSp3F6ito5vJtEfR82GSd-W0YPEcb_VnvPYKOGDW4r36yuOaLEvv8N6qTxCLg64Tq8cfrZiYAjgpoqolMBdsucIx06ayUCynzlDJsFP_c7WBJWjGA2LhbzQQ_fkZ28mkhdIY75PGKa2kYU9p0amVe5Rf-8GjjONFHu8C]
  • Benchchem. "6,8-Difluoroisoquinoline-1-carboxylic Acid." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD0TA6LJt9xS-gKbC-zY7VBbhM7AxM_7qSm6sKPneQkFSPeOXlfdazPYo-kktgjJdiHW-SoIlKd9PbCpvM1NZO0SDRVX7jkltpJewXFoQZgpdNPlCANAlLQL9gNd5k5rKqpTTtsdM=]
  • MDPI. "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvl9fIcL7aAt7-abeAVydld43HhI2ixqcoYChScavH7nkgkX8gOnA1JhZJ3WIygmHb_uTrj97L-dQcstmmszRR_25Viu2GmVVuvuGBAYm4JTByV37PlxAki6F9eG9w9thV]
  • PMC (NIH). "Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHeFTcJeWbDGpcptk5Kv8CubpA9IE32NOffZhkIe4GpIbUeaYPuyvSWvTfeUotWmPZB_Dcztmtl9RcBcgco3sm3IVjIYqeKO8iXUn5eJjWGYoETTqflkB0mZb1MRnLFC9jZKxAZzg2Ltku3tM=]
  • Frontiers. "A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCpc7Tk80pY-iBcfJSr4Merexm4ByJpWdtmQqsLRU2Oufan6TC0b61X2KwwPUL0sSsGvquSqscAChHzCCkqLnY9dWfVrbpPqnultSN_ImdkPq4vXfYnuZwSx34gpQhSuO-RFQAGEjK7_4IrqJaKm7-FI5ou8NhSvaA-5PeiRvJCkZ-ZxbjsQ3F8smkGKPQHHz7G30=]

Sources

The Strategic Integration of Fluorinated Heterocyclic Building Blocks: A Technical Blueprint for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds has evolved from a serendipitous medicinal chemistry tactic into a cornerstone of rational drug design. As a Senior Application Scientist, I have consistently observed that the strategic placement of a single fluorine atom or a trifluoromethyl (–CF₃) group can rescue a failing chemotype by precisely modulating its physicochemical properties. This whitepaper provides an in-depth mechanistic analysis of the "fluorine effect" and details field-proven, self-validating methodologies for synthesizing these critical building blocks, empowering researchers to navigate the dichotomy between de novo synthesis and late-stage functionalization (LSF).

The Mechanistic Rationale: Decoding the "Fluorine Effect"

To utilize fluorinated heterocycles effectively, one must understand the causality behind their physicochemical influence. Fluorine is the most electronegative element, yet it possesses a van der Waals radius (1.47 Å) closely mimicking that of oxygen (1.52 Å) and only slightly larger than hydrogen (1.20 Å). This unique combination allows for profound electronic modulation without introducing severe steric clashes.

Basicity (pKₐ) Modulation

The introduction of fluorine exerts a powerful inductive electron-withdrawing effect (–I effect) through the sigma bond framework. In nitrogenous heterocycles like pyridine or pyrrolidine, this depletes the electron density on the basic nitrogen lone pair, drastically reducing its ability to accept a proton 1. This is a critical strategy for mitigating hERG channel liabilities, which are often driven by overly basic amines.

Lipophilicity (LogP) and Metabolic Stability

Replacing a C–H bond with a C–F or C–CF₃ group generally increases the lipophilicity (LogP) of the molecule. The C–F bond is highly polarized but poorly polarizable, creating a hydrophobic surface area that enhances cellular membrane permeability 2. Furthermore, the C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing it at metabolically labile sites (e.g., adjacent to heteroatoms) blocks cytochrome P450-mediated oxidative metabolism, extending the drug's half-life.

Table 1: Quantitative Impact of Fluorination on Physicochemical Properties
Heterocyclic ScaffoldModificationpKₐ ShiftLogP ShiftMechanistic Consequence
Pyridine C3-Fluorination5.23 → ~2.97+0.2 to +0.4Inductive withdrawal (–I) reduces N-lone pair basicity, minimizing off-target binding 1.
Pyridine C3-Bromo, C5-Fluoro5.23 → ~1.8–2.2+0.5 to +0.8Synergistic EWG effect drastically lowers basicity; remains neutral at physiological pH 1.
Tetrahydrofuran (THF) C5-TrifluoromethylationLowers pI+0.8 to +1.0CF₃ increases acidity of adjacent protons; enhances overall hydrophobicity 2.
Tetrahydrothiophene C5-TrifluoromethylationLowers pIHighest in seriesSulfur polarizability combined with CF₃ bulk maximizes membrane permeability 2.

Strategic Selection: De Novo Synthesis vs. Late-Stage Functionalization

Historically, fluorinated heterocycles were synthesized de novo using pre-functionalized building blocks. While reliable, this approach limits divergent structure-activity relationship (SAR) exploration. The modern paradigm integrates Late-Stage Functionalization (LSF), allowing chemists to install fluorine or trifluoromethyl groups directly onto complex, advanced intermediates [[3]]().

G Start Target Molecule Analysis (Heterocycle Core) Q1 Is the core commercially available with desired F/CF3 substitution? Start->Q1 BB De Novo Synthesis (Fluorinated Building Blocks) Q1->BB Yes Q2 Does the molecule contain innately reactive C-H bonds? Q1->Q2 No LSF_Innate Innate Late-Stage Trifluoromethylation (Langlois Reagent) Q2->LSF_Innate Yes (Electron-rich) LSF_Photo Photoredox-Catalyzed Late-Stage Functionalization (Ru/Ir + TfCl) Q2->LSF_Photo No (Requires SET)

Figure 1: Decision matrix for selecting fluorination strategies in heterocyclic chemistry.

Self-Validating Experimental Methodologies

To ensure reproducibility and safety, I advocate for protocols designed as self-validating systems —methodologies where the physical chemistry of the setup inherently prevents failure modes, providing intrinsic safety and real-time kinetic feedback.

Protocol A: Innate C–H Trifluoromethylation (The Baran Protocol)

This protocol exploits the innate nucleophilicity of electron-rich heteroarenes using a bench-stable radical source 4.

Step-by-Step Methodology:

  • Reagent Preparation: To a reaction vessel, add the heterocyclic substrate (1.0 equiv) to achieve a final concentration of 0.18 M.

  • Radical Source Addition: Add sodium trifluoromethanesulfinate (Langlois' reagent, CF₃SO₂Na, 3.0 equiv). Causality: Langlois' reagent is an inexpensive, bench-stable solid that safely generates electrophilic •CF₃ radicals upon oxidation.

  • Solvent System: Dissolve the mixture in a biphasic solvent system of Dichloromethane (DCM) and Water (H₂O) in a 2.5:1 ratio.

  • Oxidant Introduction: Slowly add tert-butyl hydroperoxide (tBuOOH, 70% aqueous solution, 5.0 equiv) dropwise under vigorous mechanical stirring.

  • Reaction Execution: Stir the biphasic mixture at room temperature, open to the air, for 12–24 hours.

  • Workup: Cease stirring, separate the organic layer, extract the aqueous layer with DCM, dry over MgSO₄, and purify via flash chromatography.

Self-Validating Mechanism (The Biphasic Kinetic Governor): The biphasic DCM:H₂O system acts as an intrinsic kinetic governor. The water-soluble Langlois reagent and oxidant must partition and interact at the phase interface to generate the •CF₃ radical. If mechanical stirring fails, phase separation immediately arrests radical generation, preventing uncontrolled thermal oxidation or runaway decomposition of the heterocycle.

Protocol B: Photoredox-Catalyzed Trifluoromethylation (The MacMillan Protocol)

For unactivated or electron-deficient heteroarenes, single-electron transfer (SET) photoredox catalysis provides a mild, room-temperature alternative 5.

Step-by-Step Methodology:

  • Catalyst & Substrate: In a transparent borosilicate glass vial, combine the heteroarene (1.0 equiv) and the photocatalyst Ru(phen)₃Cl₂ (1–2 mol%).

  • Radical Precursor: Add trifluoromethanesulfonyl chloride (TfCl, 1.2 equiv). Causality: TfCl acts as a highly efficient •CF₃ source when reduced via SET, releasing SO₂ and Cl⁻ as benign byproducts.

  • Solvent & Base: Dissolve the mixture in anhydrous acetonitrile (MeCN) and add K₂HPO₄ (2.0 equiv) to neutralize the generated HCl.

  • Degassing: Seal the vial and degas the mixture via sparging with Argon for 15 minutes. Causality: Molecular oxygen is a triplet ground state molecule that rapidly quenches the excited state of the Ru(II) catalyst; its removal is strictly required.

  • Irradiation: Irradiate the vial with a 26W household fluorescent light bulb or a 450 nm blue LED at room temperature for 2–12 hours.

  • Workup: Dilute the mixture with water, extract with ethyl acetate, concentrate, and purify.

Self-Validating Mechanism (Absolute Temporal Control): This reaction is governed by absolute temporal control via photon flux. The Ru(II) catalyst requires continuous visible light irradiation to maintain the excited state necessary for SET. If the light source is removed, the catalytic cycle instantly collapses, providing a fail-safe against over-reaction and allowing precise, on-demand halting of the reaction.

Conclusion

The judicious application of fluorinated heterocyclic building blocks is non-negotiable in contemporary drug discovery. By understanding the fundamental causality behind pKₐ shifts and lipophilicity enhancements, and by employing self-validating late-stage functionalization protocols, researchers can systematically optimize pharmacokinetic profiles and rescue challenging chemotypes with surgical precision.

References

  • 3Late-Stage Fluorination: From Fundamentals to Application, ACS Publications.

  • 13-Bromo-5-fluoropyrazolo[1,5-a]pyridine, Benchchem.

  • 2Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles, ChemRxiv.

  • 5Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis, Nature (Princeton University).

  • 4Innate C-H trifluoromethylation of heterocycles, PNAS.

Sources

An In-depth Technical Guide to the Discovery and Significance of Novel Isoquinoline-1-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Core and the Strategic Importance of the 1-Carboxylic Acid Moiety

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in clinically significant molecules, from the analgesic morphine to the antihypertensive quinapril, underscores its status as a "privileged structure."[1][3] This guide delves into a specific, highly versatile derivative: isoquinoline-1-carboxylic acid. The strategic placement of the carboxylic acid group at the C1 position, directly adjacent to the ring nitrogen, profoundly influences the molecule's electronic properties and provides a crucial synthetic handle.[4] This functional group is not merely a point for derivatization; it acts as a key pharmacophoric element, enabling interactions with biological targets and serving as a foundation for the discovery of novel therapeutic agents targeting inflammation, cancer, and epigenetic pathways.

This document provides researchers, scientists, and drug development professionals with a technical overview of the synthesis, key biological activities, and mechanistic insights into this important class of molecules. We will explore the causality behind experimental design, from synthetic strategy to assay selection, to provide a field-proven perspective on advancing these compounds from discovery to potential clinical application.

Synthetic Strategies: Mastering the Gateway to Novel Derivatives

The foundational step in exploring this chemical space is the reliable synthesis of the parent isoquinoline-1-carboxylic acid. The classic Reissert reaction remains a robust and widely utilized method for this purpose.[5] Its enduring appeal lies in its use of readily available starting materials and its predictable, high-yielding nature, making it amenable to scale-up.

The rationale for employing the Reissert reaction is its two-step efficiency: the formation of an N-acyl-1-cyano-1,2-dihydroisoquinoline (a Reissert compound), followed by hydrolysis to yield the desired carboxylic acid. This process provides a stable intermediate that can be purified before the final, often vigorous, hydrolysis step, ensuring a high-quality final product.

G cluster_0 Part 1: Reissert Compound Formation cluster_1 Part 2: Hydrolysis Isoquinoline Isoquinoline Reaction_Mix_1 Biphasic Reaction (e.g., CH2Cl2/H2O) Isoquinoline->Reaction_Mix_1 KCN Potassium Cyanide (KCN) KCN->Reaction_Mix_1 Acyl_Chloride Acyl Chloride (e.g., Benzoyl Chloride) Acyl_Chloride->Reaction_Mix_1 Reissert_Compound 1-Cyano-2-acyl- 1,2-dihydroisoquinoline Hydrolysis_Step Reflux Reissert_Compound->Hydrolysis_Step Reaction_Mix_1->Reissert_Compound Nucleophilic Attack & Acylation Base Base (e.g., KOH) or Acid (e.g., HCl) Base->Hydrolysis_Step Final_Product Isoquinoline-1-carboxylic Acid Workup Acidification & Purification Hydrolysis_Step->Workup Hydrolysis of Nitrile & Amide Workup->Final_Product

Caption: Workflow for the Synthesis of Isoquinoline-1-carboxylic Acid.

Once synthesized, the carboxylic acid serves as a versatile launching point for creating extensive libraries of derivatives, most notably amides and esters. The choice between these is a critical design decision impacting metabolic stability and pharmacokinetic profiles. Amides are generally more resistant to hydrolysis by esterases, leading to greater metabolic stability, while esters can be designed as prodrugs that are cleaved in vivo to release the active carboxylic acid.[6]

Key Biological Targets and Mechanisms of Action

The true significance of isoquinoline-1-carboxylic acids is revealed through their diverse biological activities. The scaffold has proven to be a potent inhibitor of key pathological processes, from inflammation to cancer, by interacting with specific and highly relevant biological targets.

Anti-inflammatory Activity via MAPKs/NF-κB Pathway Inhibition

Neuroinflammation, mediated by activated microglial cells, is a key driver of neurodegenerative diseases. A critical signaling pathway controlling this process is the Nuclear Factor-kappa B (NF-κB) cascade. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of this pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.

Novel isoquinoline-1-carboxamides, derived from the parent carboxylic acid, have been identified as powerful inhibitors of this pathway. Specifically, compounds like N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) have been shown to potently suppress the production of these pro-inflammatory mediators in LPS-stimulated BV2 microglial cells without inducing cytotoxicity.[7]

The mechanism of action is rooted in the inhibition of upstream Mitogen-Activated Protein Kinases (MAPKs). HSR1101 was found to abate the LPS-induced nuclear translocation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This effect is mediated by the suppression of MAPK phosphorylation, demonstrating that MAPKs are upstream regulators of NF-κB in this context.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs Activates IKK IKK Complex MAPKs->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_IkBa->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Nuclear Translocation ProInflammatory Pro-inflammatory Gene Transcription (NO, TNF-α, IL-6) Nucleus->ProInflammatory Induces HSR1101 Isoquinoline-1-carboxamides (e.g., HSR1101) HSR1101->MAPKs Inhibits G cluster_0 KDM4 Catalytic Cycle (Normal) cluster_1 Inhibition Mechanism KDM4_Active KDM4 Active Site (with Fe(II)) Demethylation Demethylation KDM4_Active->Demethylation Two_OG 2-Oxoglutarate (Cofactor) Two_OG->KDM4_Active Binds & Chelates Fe(II) H3K9me3 Histone Substrate (H3K9me3) H3K9me3->KDM4_Active H3K9me2 Product (H3K9me2) Demethylation->H3K9me2 KDM4_Inhibited KDM4 Active Site (with Fe(II)) No_Reaction Enzyme Inhibited KDM4_Inhibited->No_Reaction Isoquinoline_Acid Isoquinoline-1-carboxylic Acid (2-OG Mimetic) Isoquinoline_Acid->KDM4_Inhibited Competitively Binds & Chelates Fe(II)

Caption: Mechanism of KDM4 Inhibition by 2-OG Mimetics.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are paramount. The following protocols represent self-validating systems for the synthesis and evaluation of novel isoquinoline-1-carboxylic acids.

Protocol 1: Synthesis of Isoquinoline-1-carboxylic Acid via Reissert Reaction

Objective: To synthesize the parent isoquinoline-1-carboxylic acid scaffold.

Part A: Formation of 1-Cyano-2-benzoyl-1,2-dihydroisoquinoline

  • Reagent Preparation: In a fume hood, prepare a solution of potassium cyanide (KCN, 2.5 eq) in deionized water. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment (PPE) and have a cyanide antidote kit available.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add isoquinoline (1.0 eq) to the aqueous KCN solution.

  • Cooling & Emulsification: Cool the mixture to below 25°C in an ice bath and begin vigorous stirring to create an emulsion.

  • Addition: Add benzoyl chloride (2.0 eq) dropwise via the dropping funnel over 3 hours, ensuring the internal temperature remains below 25°C. The reaction is exothermic.

  • Reaction Completion: Continue stirring for an additional hour after the addition is complete.

  • Workup: Collect the solid product by vacuum filtration. Wash the solid sequentially with water, 3N hydrochloric acid, and again with water. The crude product can be purified by recrystallization from absolute ethanol.

Part B: Alkaline Hydrolysis to Isoquinoline-1-carboxylic Acid

  • Reaction Setup: Combine the purified Reissert compound (1.0 eq), ethanol, and an aqueous solution of potassium hydroxide (KOH, 2.5 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Wash the remaining aqueous residue with diethyl ether to remove non-acidic byproducts. Carefully acidify the aqueous layer with cold hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid isoquinoline-1-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of test compounds on the NF-κB signaling pathway.

  • Cell Culture & Transfection: Seed RAW 264.7 or HCT-116 cells in a 96-well white, clear-bottom microplate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine). Incubate for 18-24 hours. [8][9]2. Compound Treatment: Prepare serial dilutions of the isoquinoline-1-carboxylic acid derivatives in assay medium. Pre-treat the transfected cells with the compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 20-30 ng/mL) or LPS (e.g., 100 ng/mL) to all wells except the unstimulated control. [9][10]4. Incubation: Incubate the plate at 37°C with 5% CO₂ for 5-7 hours. [9][10]5. Lysis & Signal Detection: Perform a dual-luciferase assay using a commercial kit (e.g., Promega Dual-Luciferase® Reporter Assay System). Add the luciferase assay reagent to lyse the cells and measure the firefly luciferase signal (NF-κB activity) using a luminometer. Subsequently, add the Stop & Glo® reagent to quench the firefly signal and measure the Renilla luciferase signal (transfection control). [10][11]6. Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated vehicle control. Determine IC50 values by plotting the inhibition of fold induction against the logarithm of the compound concentration.

Protocol 3: In Vitro KDM4C TR-FRET Demethylase Assay

Objective: To determine the direct inhibitory activity of compounds against the KDM4C enzyme.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BSA, 0.01% Tween-20). Prepare solutions of recombinant human KDM4C enzyme, a biotinylated H3K9me3 peptide substrate, and cofactors (ascorbic acid, (NH₄)₂Fe(SO₄)₂). [12][13]2. Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the test compounds in DMSO, then dilute further in assay buffer.

  • Enzyme Reaction: In a 384-well plate, add the test compound, followed by the KDM4C enzyme. Incubate for 15-30 minutes at room temperature. [12]4. Initiate Reaction: Initiate the demethylation reaction by adding the peptide substrate and cofactors. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the detection reagents. This typically includes a Europium-labeled anti-H3K9me2 antibody and Streptavidin-conjugated XL665 (or a similar FRET pair). The antibody binds to the demethylated product, bringing the Europium donor and XL665 acceptor into close proximity, generating a TR-FRET signal. [14]6. Data Acquisition: Incubate for 60 minutes to allow the detection reagents to bind, then read the plate on a TR-FRET-capable plate reader (measuring emissions at two wavelengths, e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). Determine percent inhibition relative to DMSO controls and calculate IC50 values from the dose-response curve.

Future Perspectives

The isoquinoline-1-carboxylic acid scaffold continues to be a fertile ground for drug discovery. Future efforts should focus on leveraging structure-based design to enhance selectivity, particularly among the KDM enzyme family, to minimize off-target effects. A deeper investigation into the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds will be critical for translating potent in vitro activity into in vivo efficacy. [4][15][16]The development of novel derivatives that combine epigenetic modulation with other anticancer mechanisms, such as immunotherapy or DNA damage repair inhibition, represents a promising strategy for creating next-generation therapeutics.

References

  • Bio-protocol. (n.d.). Luciferase reporter assay for NF-κB. Bio-protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... Retrieved from [Link]

  • Pasparakis, M. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. PMC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Luciferase Reporter HCT-116 Cell Line. Retrieved from [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

  • Sakai, N., et al. (2020-2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from [Link]

  • PerkinElmer. (2014). Substrate- and Cofactor-independent Inhibition of Histone Demethylase KDM4C. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Demethylase Assays. Retrieved from [Link]

  • Fukuda, T., Ishibashi, F., & Iwao, M. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. PMC - NIH. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Amsbio. (n.d.). JMJD2C (KDM4C) Homogeneous Assay Kit, AMS.50415-1. Retrieved from [Link]

  • PerkinElmer. (2014). Substrate- and Cofactor-independent Inhibition of Histone Demethylase KDM4C. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]

  • Singh, R., et al. (2021). A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay. ResearchGate. Retrieved from [Link]

  • Proceedings. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. Retrieved from [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • Celgene. (2017). Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models. PMC - NIH. Retrieved from [Link]

  • Merck Research Laboratories. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. ResearchGate. Retrieved from [Link]

  • Usiena air. (n.d.). Targeting N‐Methyl‐lysine Histone Demethylase KDM4 in Cancer: Natural Products Inhibitors as a Driving Force for Epigenetic. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Retrieved from [Link]

  • ChemWis. (2024). Reissert Indole Synthesis. YouTube. Retrieved from [Link]

  • wikidoc. (2012). Reissert indole synthesis. Retrieved from [Link]

  • Luo, C., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. Retrieved from [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent advances with KDM4 inhibitors and potential applications. Retrieved from [Link]

  • Knowledge Expert. (2020). Reissert indole synthesis mechanism explained. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent developments for the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Retrieved from [Link]

  • MDPI. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. Retrieved from [Link]

  • GlaxoSmithKline R&D. (2016). Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. PubMed. Retrieved from [Link]

  • History of Medicine. (2022). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinoline-1-carboxamide derivatives. Retrieved from [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6,8-Difluoroisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Compound: 6,8-Difluoroisoquinoline-1-carboxylic acid (CAS: 1534458-54-2) Molecular Formula: C₁₀H₅F₂NO₂ | Molecular Weight: 209.15 g/mol [1]

Strategic Overview & Mechanistic Causality

The synthesis of 6,8-Difluoroisoquinoline-1-carboxylic acid presents unique electronic challenges. The introduction of highly electronegative fluorine atoms at the C6 and C8 positions strongly withdraws electron density from the isoquinoline core via inductive effects. This deactivates the heterocycle, making classical electrophilic aromatic substitutions and standard nucleophilic additions (such as the traditional biphasic Reissert reaction) sluggish, leading to poor interfacial kinetics and low yields[2].

To overcome this intrinsic deactivation, this protocol utilizes a Modified Reissert-Henze Reaction [3]. The causality behind this strategic choice is threefold:

  • N-Oxidation Activation: By first oxidizing the isoquinoline nitrogen, we create a highly polarized N–O bond. This strongly activates the adjacent C1 position toward nucleophilic attack, overriding the deactivating effect of the fluorine atoms.

  • Homogeneous Cyanation: Replacing the classical biphasic KCN/Benzoyl chloride system with Trimethylsilyl cyanide (TMSCN) and Dimethylcarbamoyl chloride allows the cyanation to proceed in a single organic phase (dichloromethane). This eliminates mass-transfer limitations and drives the reaction to near-quantitative yields[3].

  • Milder Hydrolysis: The electron-deficient nature of the fluorinated ring makes it susceptible to unwanted nucleophilic aromatic substitution (S_NAr) under harsh basic reflux. We employ a peroxide-assisted basic hydrolysis (Radziszewski-type) to rapidly convert the nitrile to an amide at lower temperatures, followed by smooth hydrolysis to the carboxylic acid, preventing defluorination and amide accumulation[2].

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters for the three-step workflow.

StepTransformationPrimary ReagentsEquivalentsTemp (°C)Time (h)Typical YieldTarget Purity (HPLC)
1 N-OxidationmCPBA1.2 eq0 → 254.095%>98%
2 Reissert-Henze CyanationTMSCN / Me₂NCOCl1.5 eq / 1.2 eq2512.088%>95%
3 Oxidative Basic HydrolysisNaOH / 30% H₂O₂3.0 eq / 2.0 eq604.092%>99%

Workflow Visualization

SynthesisWorkflow SM 6,8-Difluoroisoquinoline (Starting Material) Step1 Step 1: N-Oxidation (mCPBA, DCM) SM->Step1 Int1 6,8-Difluoroisoquinoline N-oxide Step1->Int1 95% Yield Step2 Step 2: Reissert-Henze (TMSCN, Me2NCOCl) Int1->Step2 Int2 1-Cyano-6,8- difluoroisoquinoline Step2->Int2 88% Yield Step3 Step 3: Hydrolysis (NaOH, H2O2, EtOH) Int2->Step3 Product 6,8-Difluoroisoquinoline- 1-carboxylic acid Step3->Product 92% Yield

Fig 1: Three-step synthesis of 6,8-Difluoroisoquinoline-1-carboxylic acid via Reissert-Henze.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6,8-Difluoroisoquinoline N-oxide

Objective: Activate the C1 position for subsequent nucleophilic cyanation.

Procedure:

  • Charge a flame-dried, round-bottom flask with 6,8-difluoroisoquinoline (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

  • Cool the solution to 0 °C using an ice-water bath. Causality: mCPBA oxidation is exothermic; strict temperature control prevents over-oxidation and ring-opening side reactions.

  • Add meta-chloroperoxybenzoic acid (mCPBA, 77% w/w, 1.2 eq) portion-wise over 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxide, followed by saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct.

  • Extract the aqueous layer with DCM (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating QC Check:

  • TLC: Run on silica gel (5% MeOH in DCM). The starting material (R_f ~0.6) must be completely consumed, replaced by a highly polar spot (R_f ~0.2) corresponding to the N-oxide.

  • LC-MS: Confirm the presence of the M+H peak at m/z 182.

Step 2: Modified Reissert-Henze Cyanation

Objective: Regioselective installation of the nitrile group at the C1 position.

Procedure:

  • Dissolve the 6,8-difluoroisoquinoline N-oxide (1.0 eq) in anhydrous DCM (0.15 M) under an inert argon atmosphere.

  • Add Trimethylsilyl cyanide (TMSCN, 1.5 eq) via syringe. Caution: TMSCN is highly toxic and must be handled in a fume hood.

  • Slowly add Dimethylcarbamoyl chloride (1.2 eq) dropwise over 15 minutes. Causality: Dimethylcarbamoyl chloride forms a highly reactive N-carbamoyloxy isoquinolinium intermediate. Unlike benzoyl chloride, its byproduct (dimethylcarbamic acid) readily decomposes into volatile dimethylamine and CO₂ during aqueous workup, drastically simplifying purification[3].

  • Stir the homogeneous mixture at room temperature for 12 hours.

  • Quench carefully with 10% aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to yield 1-cyano-6,8-difluoroisoquinoline as a solid.

Self-Validating QC Check:

  • FT-IR Spectroscopy: The product must exhibit a sharp, characteristic C≡N stretching frequency at ~2230 cm⁻¹, which is entirely absent in the N-oxide precursor.

  • LC-MS: Confirm the presence of the M+H peak at m/z 191.

Step 3: Oxidative Basic Hydrolysis

Objective: Convert the nitrile to the target carboxylic acid without degrading the fluorinated aromatic ring.

Procedure:

  • Suspend 1-cyano-6,8-difluoroisoquinoline (1.0 eq) in a 1:1 mixture of Ethanol and Water (0.2 M).

  • Add solid Sodium Hydroxide (NaOH, 3.0 eq) and stir until dissolved.

  • Add 30% aqueous Hydrogen Peroxide (H₂O₂, 2.0 eq) dropwise. Causality: H₂O₂ acts as a nucleophile to rapidly form a peroxyimidate intermediate, accelerating the conversion of the nitrile to the amide at lower temperatures. This prevents the need for harsh, prolonged reflux that could trigger S_NAr defluorination[2].

  • Heat the mixture to 60 °C for 4 hours.

  • Cool the reaction to room temperature and concentrate in vacuo to remove the ethanol.

  • Wash the remaining aqueous phase with diethyl ether (2 × 20 mL) to remove any unreacted amide or non-acidic impurities[2].

  • Carefully acidify the aqueous layer to pH 2-3 using 3N Hydrochloric acid (HCl). The target 6,8-difluoroisoquinoline-1-carboxylic acid will precipitate as a white/off-white solid.

  • Collect the solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

Self-Validating QC Check:

  • Precipitation: The product must precipitate cleanly upon acidification, indicating successful conversion to the carboxylic acid.

  • HPLC & LC-MS: Purity should be >99% by HPLC. LC-MS must confirm the target mass with an M+H peak at m/z 210[1].

References

  • Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

Sources

Application Note: Palladium-Catalyzed Synthesis of Isoquinoline-1-Carboxamides and Downstream Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinoline-1-carboxamides are highly valuable structural motifs in medicinal chemistry, exhibiting potent biological activities, particularly in the suppression of neuroinflammation. This application note details a highly efficient, chemoselective protocol for the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline. By strategically selecting the catalytic ligand (PPh₃ vs. XantPhos) and reaction media (DMF vs. biomass-derived green solvents), researchers can achieve high-yield syntheses across a broad scope of amine nucleophiles. Furthermore, this guide outlines the downstream biological validation of these compounds in BV2 microglial cell assays.

Mechanistic Rationale & Catalyst Selection

The core transformation relies on a "Heck-type" aminocarbonylation. The success of this reaction is entirely dependent on balancing the rates of oxidative addition, carbon monoxide (CO) insertion, and nucleophilic attack.

  • Catalyst Causality: For highly nucleophilic primary and secondary amines, the standard Pd(OAc)₂/PPh₃ system is sufficient. However, when utilizing amines with lower basicity (e.g., anilines) or sterically hindered structures (e.g., amino acid esters), the rate of nucleophilic attack drops. This delay leaves the acyl-palladium intermediate vulnerable to decomposition, leading to the precipitation of inactive "Pd-black." To counteract this, the bidentate ligand XantPhos must be employed. Its wide bite angle (~111°) stabilizes the square-planar Pd(II) intermediate and accelerates the final reductive elimination step, preventing catalyst degradation [1].

  • Pressure Causality: The reaction is deliberately kept at 1 bar of CO. Elevated CO pressures can saturate the palladium center, forming unreactive Pd(CO)₄ species that poison the catalytic cycle and halt the initial oxidative addition.

CatalyticCycle Pd0 1. Pd(0)L_n Active Catalyst OxAdd 2. Oxidative Addition [Pd(II)(Ar)(I)L_n] Pd0->OxAdd 1-Iodoisoquinoline COIns 3. CO Insertion [Pd(II)(COAr)(I)L_n] OxAdd->COIns CO (1 bar) NucAtt 4. Amine Attack [Pd(II)(COAr)(NHR)L_n] COIns->NucAtt R-NH2, Base RedElim 5. Reductive Elimination Product Release NucAtt->RedElim - HI RedElim->Pd0 Isoquinoline-1-carboxamide

Caption: Catalytic cycle of the Pd-catalyzed aminocarbonylation of 1-iodoisoquinoline.

Experimental Protocol: Aminocarbonylation Workflow

The following protocol establishes a self-validating system. By integrating in-process analytical checks, the operator can confirm catalytic turnover before committing to the final work-up.

Reagents & Materials
  • Substrate: 1-Iodoisoquinoline (1.0 equiv, 0.5 mmol)

  • Nucleophile: Amine of choice (1.5 equiv)

  • Catalyst/Ligand: Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) OR XantPhos (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or Green Alternatives (γ-Valerolactone [GVL] / Ethyl Levulinate [EtLev]) (3 mL)

  • Gas: Carbon Monoxide (CO) balloon (1 bar)

ExpWorkflow Prep 1. Reagent Preparation (Inert Atmosphere, Pd Catalyst, Ligand) Reaction 2. Aminocarbonylation (1 bar CO, 50°C, DMF or GVL, 2-8h) Prep->Reaction Workup 3. Work-up & Extraction (EtOAc / H2O phase separation) Reaction->Workup Purification 4. Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Analysis 5. Characterization (GC-MS, 1H/13C NMR) Purification->Analysis

Caption: Step-by-step experimental workflow for synthesizing isoquinoline-1-carboxamides.

Step-by-Step Methodology
  • System Purging: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-iodoisoquinoline, Pd(OAc)₂, and the appropriate ligand (PPh₃ or XantPhos). Seal the tube with a septum and purge the system with Argon (3 vacuum/Argon cycles). Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the phosphine ligands, which would instantly kill catalytic activity.

  • Solvent & Base Addition: Inject the anhydrous solvent (DMF, GVL, or EtLev) followed by Et₃N and the amine nucleophile via syringe.

  • CO Introduction: Evacuate the Argon and introduce CO gas via a balloon (1 bar). Flush the headspace with CO twice to ensure complete saturation.

  • Heating & Reaction: Place the reaction vessel in a pre-heated oil bath at 50 °C. Stir vigorously for 2 to 8 hours depending on the amine's nucleophilicity.

  • Self-Validation Check (2-Hour Mark): Withdraw a 10 µL aliquot via syringe, dilute in EtOAc, and analyze via GC-MS.

    • Pass Condition: Disappearance of the 1-iodoisoquinoline peak (m/z 255) and emergence of the product mass.

    • Fail Condition: Presence of starting material alongside visible black precipitate in the flask indicates CO starvation or ligand failure. Abort, check seals, and restart.

  • Work-Up: Upon completion, vent the excess CO in a fume hood. Dilute the mixture with EtOAc (15 mL) and wash with distilled water (3 × 10 mL) to remove the DMF/GVL and triethylammonium salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure isoquinoline-1-carboxamide.

Quantitative Data & Solvent Comparison

Recent advancements have demonstrated that toxic fossil-based solvents like DMF can be seamlessly replaced with biomass-derived solvents (GVL, EtLev) without sacrificing yield [1]. The table below summarizes the expected outcomes based on the amine and solvent selection.

Amine ClassificationRepresentative AmineOptimal Catalyst SystemSolventTime (h)Expected Yield (%)
Simple Primary PropylaminePd(OAc)₂ / PPh₃DMF285 – 89
Simple Secondary PiperidinePd(OAc)₂ / PPh₃DMF280 – 85
Aromatic (Low Basicity) AnilinePd(OAc)₂ / XantPhosDMF865 – 75
Sterically Hindered NortropinePd(OAc)₂ / XantPhosGVL (Green)860 – 70
Amino Acid Esters Glycine methyl esterPd(OAc)₂ / XantPhosEtLev (Green)855 – 65

Data synthesized from established literature parameters for chemoselective carbonylation [1].

Downstream Application: BV2 Microglial Cell Assays

Isoquinoline-1-carboxamides are not just synthetic curiosities; they are potent biological modulators. Specific derivatives, such as N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101), have been proven to suppress lipopolysaccharide (LPS)-induced neuroinflammation in BV2 microglial cells [2].

Biological Mechanism of Action

HSR1101 exerts its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinases (MAPKs) pathway. This upstream inhibition prevents the phosphorylation of IκB, thereby blocking the nuclear translocation of NF-κB and halting the transcription of pro-inflammatory cytokines (IL-6, TNF-α, and NO) [2].

BioPathway LPS LPS Stimulation MAPK MAPKs (ERK1/2, JNK, p38) LPS->MAPK IkB IκB Phosphorylation MAPK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB ProInflam Pro-inflammatory Mediators (IL-6, TNF-α, NO) NFkB->ProInflam HSR1101 Isoquinoline-1-carboxamide (e.g., HSR1101) HSR1101->MAPK HSR1101->IkB

Caption: Mechanism of action of synthesized isoquinoline-1-carboxamides in BV2 microglial cells.

BV2 Cell Assay Protocol
  • Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37 °C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Seed cells in 96-well plates. Pre-treat the cells with synthesized isoquinoline-1-carboxamide derivatives (10–50 µM) for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Incubate for 24 hours.

  • Validation (Griess Assay): Collect the culture supernatant and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm using a microplate reader to quantify Nitric Oxide (NO) reduction, validating the compound's anti-inflammatory efficacy.

References

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Catalysts 2025, 15(1), 78.[Link]

  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. International Journal of Molecular Sciences 2020, 21(7), 2319.[Link]

Application Notes & Protocols: A Guide to the Development of Antibacterial Agents Using Isoquinoline-1-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a departure from traditional antibiotic discovery pipelines and an exploration of novel chemical scaffolds. Isoquinoline alkaloids, a diverse class of naturally occurring and synthetic compounds, represent a privileged structure in medicinal chemistry.[1][2] Their derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[3][4] The isoquinoline core, composed of a fused benzene and pyridine ring, serves as a versatile backbone for structural modification, allowing for the fine-tuning of biological activity.[2][5]

This guide focuses on a specific, promising subclass: isoquinoline-1-carboxylic acid derivatives . The strategic placement of a carboxylic acid group at the 1-position significantly influences the molecule's electronic and steric properties, providing a critical anchor for derivatization and interaction with biological targets.[5] By exploring the synthesis, mechanism of action, and structure-activity relationships of these compounds, we can lay the groundwork for developing next-generation antibacterial agents capable of combating multidrug-resistant pathogens.

The Isoquinoline-1-Carboxylic Acid Scaffold: A Privileged Framework

The isoquinoline-1-carboxylic acid scaffold is an attractive starting point for antibacterial drug design for several key reasons:

  • Synthetic Tractability: The isoquinoline core can be synthesized through established chemical reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations, with subsequent modifications allowing for the introduction of diverse functional groups.[6]

  • Modulation of Physicochemical Properties: The carboxylic acid moiety provides a handle for creating esters, amides, and other derivatives, which can alter the compound's solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic profile.[1]

  • Bioisosteric Potential: The isoquinoline ring system shares structural similarities with the quinolone core, which is found in a major class of synthetic antibiotics known for inhibiting bacterial DNA gyrase and topoisomerase IV.[7][8] This suggests a potential for a similar mechanism of action.

Mechanism of Action: Unraveling the Antibacterial Effects

While the precise mechanisms can vary based on the specific derivative, isoquinoline alkaloids are known to exert their antibacterial effects through multiple pathways.[9] This multi-targeted approach is advantageous as it may lower the propensity for resistance development.[7]

Key hypothesized mechanisms include:

  • Inhibition of Nucleic Acid Synthesis: Like their quinolone cousins, certain isoquinoline derivatives are believed to interfere with essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[10] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting their function, the compounds prevent the bacteria from multiplying.

  • Disruption of Cell Wall and Membrane Integrity: Some derivatives can perturb the synthesis of the bacterial cell wall or directly interfere with the cell membrane's structure and permeability.[7][9] This leads to leakage of essential cytoplasmic contents and ultimately, cell death.

  • Inhibition of Key Metabolic Enzymes: The compounds can act as inhibitors for other essential bacterial enzymes involved in metabolic pathways necessary for survival.[9]

  • Downregulation of Virulence Factors: Studies have shown that certain isoquinoline derivatives can reduce the expression of virulence factors in bacteria like Pseudomonas aeruginosa, such as PQS, elastase, and pyocyanin, thereby disarming the pathogen.[11][12]

Antibacterial_MoA cluster_0 Isoquinoline-1-Carboxylic Acid Derivative cluster_1 Bacterial Cell Compound Isoquinoline Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibits Cell_Wall Cell Wall / Membrane Compound->Cell_Wall Disrupts Virulence Virulence Factor Production Compound->Virulence Downregulates DNA_Rep DNA Replication & Repair DNA_Gyrase->DNA_Rep Inhibited Integrity Loss of Integrity Cell_Wall->Integrity Disrupted Pathogenicity Reduced Pathogenicity Virulence->Pathogenicity Inhibited

Caption: Potential mechanisms of antibacterial action for isoquinoline derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing a lead compound into a viable drug candidate by identifying which molecular features are critical for biological activity.[13][14] For isoquinoline-1-carboxylic acid derivatives, SAR exploration focuses on modifications at three primary sites: the isoquinoline ring, the carboxylic acid group, and any appended moieties.

  • The Isoquinoline Moiety: Research indicates that the isoquinoline group itself is vital for potency. Replacing it with a simpler ring like pyridine can result in a significant loss of activity.[7]

  • Substituents on the Aromatic Ring: The addition of electron-donating or electron-withdrawing groups at positions C-6 and C-7 can modulate the electronic properties of the entire molecule, influencing target binding. For example, dimethoxy groups at these positions are common in active compounds.[6]

  • The Carboxylic Acid Group: Conversion of the carboxylic acid to amides or esters can dramatically alter the compound's properties. Amides are generally more metabolically stable, while esters can be used in prodrug strategies, being hydrolyzed by esterases in the body to release the active acid form.[1]

  • Appended Groups: The nature of other substituents (e.g., a phenyl or alkyl group) is crucial. The properties of these groups, such as their size, shape, and lipophilicity, directly impact the compound's ability to fit into the active site of its target enzyme or protein.[7]

Drug_Discovery_Workflow Start Identify Scaffold (Isoquinoline-1-COOH) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening In Vitro Screening (MIC Determination) Synthesis->Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Screening->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Optimization Lead Optimization SAR->Optimization Iterative Cycle InVivo In Vivo Studies (Animal Models) SAR->InVivo Identified Lead Optimization->Synthesis End Preclinical Candidate InVivo->End

Caption: A generalized workflow for antibacterial drug discovery.

Experimental Protocols

Protocol 1: General Synthesis of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Derivatives

This protocol outlines a representative synthesis. Disclaimer: All chemical synthesis should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Objective: To synthesize a library of isoquinoline-1-carboxylic acid derivatives for antibacterial screening. This example uses a Bischler-Napieralski approach followed by derivatization.

Materials:

  • Substituted homoveratrylamine

  • Substituted aryl acid chloride

  • Phosphorus oxychloride (POCl₃)

  • Toluene, Anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., saturated NaHCO₃, brine, MgSO₄, silica gel for chromatography).

Methodology:

  • Amide Formation: a. Dissolve homoveratrylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. b. Cool the mixture to 0°C in an ice bath. c. Add the desired aryl acid chloride (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion. e. Quench the reaction with water and perform a standard aqueous workup. Purify the resulting amide by recrystallization or column chromatography.

  • Bischler-Napieralski Cyclization: a. Dissolve the purified amide (1.0 eq) in anhydrous toluene. b. Add phosphorus oxychloride (2.0-3.0 eq) and reflux the mixture for 2-4 hours.[6] c. Cool the reaction and carefully pour it onto crushed ice. d. Basify the aqueous layer with a cold NaOH solution and extract with DCM. e. Dry the organic layers over MgSO₄, filter, and concentrate to yield the crude 3,4-dihydroisoquinoline intermediate.

  • Reduction to Tetrahydroisoquinoline (THIQ): a. Dissolve the crude dihydroisoquinoline intermediate in methanol and cool to 0°C. b. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C. c. Stir for 1-2 hours at room temperature. d. Remove methanol under reduced pressure, add water, and extract with DCM. e. Purify the resulting THIQ by column chromatography.

  • Carboxylation (as an example of derivatization): a. Dissolve the purified THIQ (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0°C. b. Add ethyl chloroformate (1.2 eq) dropwise. c. Stir at room temperature for 3-5 hours. d. Perform an aqueous workup and purify the final ester derivative by silica gel chromatography.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of a bacterium. This protocol follows the standard broth microdilution method.

Materials:

  • 96-well microtiter plates (sterile)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB II)

  • Synthesized compounds dissolved in DMSO (e.g., at 1280 µg/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Spectrophotometer or microplate reader (OD₆₀₀ nm)

Methodology:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, pick 3-5 colonies and inoculate into MHB II. b. Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in fresh MHB II to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation: a. Add 100 µL of MHB II to wells 2 through 12 of a 96-well plate. b. Add 198 µL of MHB II to well 1. c. Add 2 µL of the stock compound solution (1280 µg/mL) to well 1 and mix, achieving a starting concentration of 12.8 µg/mL in a volume of 200 µL. Note: this example is for a final test range of 64 to 0.06 µg/mL after inoculum is added. Adjust stock concentration for different ranges. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the final concentration of bacteria is ~5 x 10⁵ CFU/mL. The compound concentrations are now halved (e.g., 6.4 µg/mL in well 1). b. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: a. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by reading the optical density at 600 nm.

Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)

Objective: To assess the cytotoxicity of the lead compounds against a mammalian cell line (e.g., HEK293 or HepG2) to determine their selectivity.

Materials:

  • Human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Pen-Strep

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of media. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture media. b. Remove the old media from the plate and add 100 µL of the media containing the test compounds at various concentrations (similar to the MIC plate setup). Include wells for untreated cells (vehicle control) and a positive control for toxicity (e.g., doxorubicin). c. Incubate for another 24-48 hours.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: a. Carefully remove the media from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Agitate the plate gently for 10 minutes. d. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison. The Selectivity Index (SI) , a critical parameter, is calculated as IC₅₀ / MIC. A higher SI value is desirable, indicating that the compound is more toxic to bacteria than to mammalian cells.

Compound IDTarget BacteriumMIC (µg/mL)Cytotoxicity (IC₅₀, µg/mL vs. HEK293)Selectivity Index (SI = IC₅₀/MIC)
IQ-1-001 S. aureus4>128>32
IQ-1-002 S. aureus8648
IQ-1-003 E. coli16>128>8
Cipro S. aureus0.5>100>200

Conclusion and Future Outlook

The isoquinoline-1-carboxylic acid scaffold is a fertile ground for the discovery of novel antibacterial agents. The synthetic accessibility and potential for multi-targeted mechanisms of action make these compounds highly attractive for overcoming existing drug resistance.[2] The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and preliminary toxicological evaluation of new derivatives. Future work should focus on expanding chemical libraries, elucidating precise mechanisms of action for the most potent hits, and advancing compounds with high selectivity indices into in vivo models of infection. Through a systematic and iterative drug discovery process, these promising scaffolds can be developed into clinically valuable therapeutics.

References

  • Cao, P., Zhang, Z. W., Leng, D. J., Li, X. Y., & Li, Y. (2016). Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids. Zhongguo Zhong Yao Za Zhi, 41(14), 2600–2606. [Link]

  • Nartey, E., Osei-Tweneboah, M., Oppong, K., Asare, K., Annan, K., & Seleem, M. N. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 26(11), 3128. [Link]

  • Ung, A. T., Ashmore, J., McDonagh, A. M., & Black, D. S. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Pharmaceuticals, 17(1), 58. [Link]

  • Ye, M., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. MDPI. [Link]

  • Shang, X. F., et al. (2017). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and An... Ingenta Connect. [Link]

  • Shang, X., et al. (2023). Structural modification may be a way to make isoquinoline alkaloids efficient antibacterial drugs. Arabian Journal of Chemistry. [Link]

  • Ung, A. T., Ashmore, J., McDonagh, A. M., & Black, D. S. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Pharmaceuticals, 17(1), 58. [Link]

  • Galán, A., Moreno, L., Párraga, J., Serrano, Á., Sanz, M. J., & Cortes, D. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry, 21(11), 3221–3230. [Link]

  • Ung, A. T., Ashmore, J., McDonagh, A. M., & Black, D. S. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Pharmaceuticals, 17(1), 58. Note: While this specific paper focuses on tricyclic derivatives, it references general isoquinoline mechanisms like FtsZ and DNA gyrase inhibition. [Link]

  • Yadav, V. R., Prasad, K. R., Kumar, S., & Tiwari, S. (2008). In vitro anti-bacterial activity of a novel isoquinoline derivative and its post antibacterial effects on Pseudomonas aeruginosa. International Scholars Journals. [Link]

  • Anonymous. (2026). A Review on Antibacterial Activity of Some Isoindole Derivatives. Der Pharma Chemica. Note: This article discusses quinoline-carboxylic acids, which are structurally related and provide mechanistic parallels. [Link]

  • Singh, S., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Yadav, V. R., Prasad, K. R., Kumar, S., & Tiwari, S. (2008). In vitro anti-bacterial activity of a novel isoquinoline derivative and its post antibacterial effects on Pseudomonas aeruginosa. Academic Journals. [Link]

  • Anonymous. (2025). Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Surat, P. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. [Link]

Sources

Application Notes and Protocols: The Strategic Role of Fluorinated Isoquinolines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synergy of Fluorine and a Privileged Scaffold

In the landscape of drug discovery, the strategic incorporation of fluorine into bioactive molecules has become an indispensable tool for medicinal chemists. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, membrane permeability, and pKa.[1][2][3][4] When this powerful element is introduced into a "privileged scaffold" like isoquinoline, the resulting derivatives often exhibit remarkable therapeutic potential.

The isoquinoline core, a bicyclic aromatic N-heterocycle, is a cornerstone of natural product chemistry and medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[5][6] Its rigid structure provides a well-defined vector for substituent placement, while the nitrogen atom serves as a key hydrogen bond acceptor or site for further functionalization. The fusion of fluorine chemistry with the isoquinoline framework has unlocked new avenues for developing potent and selective agents against a range of challenging diseases, from cancer to central nervous system (CNS) disorders.[7][8]

This guide provides an in-depth exploration of the application of fluorinated isoquinolines in medicinal chemistry. It moves beyond a simple catalog of compounds to explain the causality behind their design, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

The Role of Fluorine in Modifying Drug Properties

The decision to introduce fluorine is a strategic one, aimed at overcoming specific pharmacokinetic or pharmacodynamic hurdles. The rationale is grounded in the element's fundamental physicochemical properties.

Fluorine_Properties cluster_properties Fundamental Properties of Fluorine cluster_effects Medicinal Chemistry Outcomes High_Electronegativity High Electronegativity Binding_Affinity Enhanced Binding Affinity (H-bonds, Dipole Interactions) High_Electronegativity->Binding_Affinity Creates favorable interactions pKa_Modulation pKa Modulation (Alters Acidity/Basicity) High_Electronegativity->pKa_Modulation Inductive effect Small_van_der_Waals_Radius Small van der Waals Radius (H-mimic) Small_van_der_Waals_Radius->Binding_Affinity Minimal steric clash High_C_F_Bond_Strength High C-F Bond Strength (~116 kcal/mol) Metabolic_Stability Increased Metabolic Stability (Blocks CYP450 Oxidation) High_C_F_Bond_Strength->Metabolic_Stability Prevents metabolic attack Permeability Improved Membrane Permeability pKa_Modulation->Permeability Controls ionization state

Caption: Impact of Fluorine's Properties on Drug Design.

Therapeutic Applications of Fluorinated Isoquinolines

Anticancer Agents: A Dominant Arena

The structural rigidity of the isoquinoline scaffold makes it an excellent platform for designing inhibitors that can fit into the well-defined binding pockets of enzymes crucial for cancer progression.

A. Topoisomerase I (Top1) Poisons

The indenoisoquinoline class of compounds represents a significant advancement over traditional camptothecin-based Top1 inhibitors.[9] These agents function by trapping the Top1-DNA cleavage complex, which ultimately leads to DNA double-strand breaks and apoptotic cell death in rapidly dividing cancer cells.[10]

Causality in Design: Early indenoisoquinolines featured a nitro group, which, while effective, was associated with potential genotoxicity. Medicinal chemists strategically replaced the nitro group with fluorine or chlorine. This bioisosteric replacement was successful because the halogen atoms are metabolically stable and can mimic the electron-withdrawing properties of the nitro group without its toxic liabilities.[9][10] This led to the development of highly potent clinical trial candidates such as indotecan (LMP400) and indimitecan (LMP776).[10]

Top1_Inhibition Top1 Topoisomerase I (Top1) Cleavage Top1 cleaves one DNA strand Top1->Cleavage DNA Supercoiled DNA DNA->Cleavage Complex Covalent Top1-DNA Cleavage Complex Cleavage->Complex Religation DNA Religation (Normal) Complex->Religation No Inhibitor Replication Replication Fork Collision Complex->Replication Inhibitor Present DSB DNA Double-Strand Break (DSB) Replication->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Inhibitor Fluorinated Indenoisoquinoline Inhibitor->Complex Intercalates & Traps Complex

Caption: Mechanism of Fluorinated Indenoisoquinoline Top1 Poisons.

B. Kinase Inhibitors (Pim-1)

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (Pim-1, -2, and -3) that are overexpressed in many hematologic malignancies and solid tumors.[11][12] They play a crucial role in cell survival, proliferation, and apoptosis resistance, making them attractive therapeutic targets.[13] Isoquinoline-based compounds have been identified as potent Pim-1 inhibitors.[14]

Structure-Activity Relationship (SAR) Insights: The design of kinase inhibitors often involves targeting the ATP-binding pocket. The isoquinoline scaffold serves as a robust anchor. Fluorine substitution on appended phenyl rings can significantly enhance potency. For example, studies on related quinazoline inhibitors show that moving a fluorine from the para to the meta or ortho position can dramatically improve activity, likely by forming more favorable interactions (e.g., halogen bonds or dipole-dipole) with residues in the kinase hinge region or by altering the conformation of the molecule to better fit the active site.[15]

Compound ClassTarget(s)Key Fluorine RoleRepresentative ActivityTherapeutic Area
Fluorinated Indenoisoquinolines Topoisomerase I (Top1)Replaces nitro group to reduce genotoxicity while maintaining potency.[9][10]GI50 values in the nanomolar range (13–69 nM) in human cancer cell lines.[10]Oncology
Halogenated Indenoisoquinolines Top1, TDP1, TDP2Enhances cytotoxic activity; specific side chains confer dual inhibitory activity.[10]IC50 for TDP1: 6.3-8.7 µM; IC50 for TDP2: 9.1-10.2 µM.[10]Oncology
Fluorinated Isoquinoline-Thio-semicarbazones AntiproliferativeFluorination at the 6-position enhances ligand-copper interactions and chelate stability.[5]IC50 values from 1 nM to 200 nM in a panel of cancer cell lines.[5]Oncology
Fluorinated Tetrahydro-isoquinolines CNS ReceptorsImproves blood-brain barrier penetration and modulates receptor affinity.[16][17]Developed as potential agents for CNS disorders.[16]CNS Disorders
Central Nervous System (CNS) Agents

Developing drugs for CNS disorders is particularly challenging due to the blood-brain barrier (BBB). Fluorine substitution can be a key strategy to enhance a molecule's ability to cross the BBB.[17] By increasing lipophilicity or by blocking metabolic pathways in the periphery, fluorination can increase the concentration of the active agent in the brain. Several fluorinated tetrahydroisoquinoline derivatives have been investigated for the treatment of CNS disorders.[16]

Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the synthesis and biological evaluation of fluorinated isoquinolines.

Protocol 1: Microwave-Assisted Synthesis of 1-Fluoroalkyl-3-Fluoroisoquinolines

This protocol is adapted from a modern, one-pot method for synthesizing fluorinated isoquinolines, which offers high efficiency and avoids harsh conditions.[18][19] The causality behind using a microwave reactor is to provide rapid, uniform heating, which significantly accelerates the reaction rate and often improves yields compared to conventional heating.

Objective: To synthesize a 1-fluoroalkyl-3-fluoroisoquinoline derivative via a microwave-assisted cyclization of an N-fluoroalkylated 1,2,3-triazole.

Materials:

  • N-fluoroalkyl-1,2,3-triazole (1.0 equiv)

  • Potassium fluoride (KF) (3.0 equiv)

  • Anhydrous solvent (e.g., DMF or NMP)

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

  • Ethyl acetate, Hexanes (for chromatography)

  • Silica gel for column chromatography

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine the N-fluoroalkyl-1,2,3-triazole (e.g., 0.5 mmol, 1.0 equiv) and potassium fluoride (1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous DMF (or another suitable high-boiling polar aprotic solvent) to the vial to a concentration of approximately 0.2-0.5 M.

  • Sealing: Securely seal the vial with a cap. Trustworthiness Check: Ensure the vial is properly sealed to withstand the pressure generated during microwave heating.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:

    • Temperature: 180 °C

    • Time: 30 minutes

    • Power: Set to maintain the target temperature (will vary by instrument).

    • Stirring: On.

  • Cooling & Work-up: After the reaction is complete, allow the vial to cool to room temperature. Safety Precaution: Do not open the vial while it is hot and pressurized.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-fluoroalkyl-3-fluoroisoquinoline product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

Caption: Workflow for Microwave-Assisted Fluorinated Isoquinoline Synthesis.

Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a compound against a target kinase. The ADP-Glo™ Kinase Assay is used here as a representative system.

Objective: To quantify the inhibitory effect of a fluorinated isoquinoline derivative on Pim-1 kinase activity.

Principle: Kinase activity is measured by quantifying the amount of ADP produced from the ATP substrate. In this two-step assay, the remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used by luciferase to generate a light signal. A potent inhibitor will result in less ADP production and thus a lower luminescence signal.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide (e.g., PIMtide)

  • ATP (at a concentration near the Km for Pim-1)

  • Test Compound (fluorinated isoquinoline, dissolved in DMSO)

  • SGI-1776 or other known Pim-1 inhibitor (positive control)[14]

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include wells for a positive control (e.g., SGI-1776) and a no-inhibitor (0% inhibition, DMSO only) control.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase reaction buffer, Pim-1 kinase, and the substrate peptide. Add this mix to the wells containing the compounds.

  • ATP Addition: To start the reaction, add ATP to all wells. The final reaction volume is typically 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. Causality Check: This incubation allows the kinase to phosphorylate the substrate. The time is optimized to ensure the reaction is in the linear range.

  • First Luminescence Step (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Luminescence Step (ADP to ATP Conversion): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

Fluorinated isoquinolines have firmly established their place as a vital class of compounds in medicinal chemistry. Their success as anticancer agents, particularly as Topoisomerase I poisons, highlights the power of rational, bioisosteric design to enhance therapeutic profiles. The continued exploration of these molecules as kinase inhibitors, CNS agents, and antimicrobials promises to yield next-generation therapeutics.[7][10][16]

The evolution of synthetic methodologies, including transition-metal-catalyzed and cycloaddition reactions, now provides access to an unprecedented diversity of fluorinated motifs under mild conditions.[18][20] Future work will likely focus on leveraging these methods to fine-tune structure-activity and structure-property relationships, developing highly selective inhibitors for challenging targets and creating novel PET imaging agents for diagnostics. The synergistic combination of fluorine's unique properties and the versatile isoquinoline scaffold will undoubtedly continue to be a fruitful area of research, driving innovation in drug discovery for years to come.

References
  • Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. - ResearchGate. ResearchGate. Available at: [Link]

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes | Organic Letters - ACS Publications - ACS.org. ACS Publications. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors - MDPI. MDPI. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. National Center for Biotechnology Information. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link]

  • TETRAHYDROISOQUINOLINE COMPOUNDS FOR TREATMENT OF CNS DISORDERS - European Patent Office - EP 1831173 B1. European Patent Office. Available at: [Link]

  • Fluorinated molecules as drugs and imaging agents in the CNS - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega - ACS Publications. ACS Publications. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Amerigo Scientific. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. MDPI. Available at: [Link]

  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PMC. National Center for Biotechnology Information. Available at: [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - MDPI. MDPI. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6,8-Difluoroisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6,8-Difluoroisoquinoline-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. The introduction of fluorine atoms into the isoquinoline scaffold can significantly enhance metabolic stability and binding affinity, making this a molecule of high interest.[1][2] However, its synthesis presents unique challenges that require careful optimization.

This document provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues encountered during the multi-step synthesis. We will proceed via a logical and robust synthetic strategy, addressing potential pitfalls at each stage.

Overall Synthetic Strategy

The proposed synthesis involves a three-stage process:

  • Formation of the Isoquinoline Core: Building the 6,8-difluoroisoquinoline scaffold using the Pomeranz-Fritsch reaction.[3][4][5]

  • Introduction of a C1-Precursor: Cyanation of the C-1 position via an N-oxide intermediate (a Reissert-Henze type reaction).[6][7]

  • Final Hydrolysis: Conversion of the 1-cyano group to the target carboxylic acid.

Visualized Experimental Workflow

Synthesis_Workflow cluster_0 Part 1: Isoquinoline Core Synthesis cluster_1 Part 2: C1-Functionalization cluster_2 Part 3: Final Product Formation 2_4_difluorobenzaldehyde 2,4-Difluorobenzaldehyde schiff_base Benzalaminoacetal Intermediate 2_4_difluorobenzaldehyde->schiff_base Condensation aminoacetal Aminoacetaldehyde diethyl acetal aminoacetal->schiff_base Condensation isoquinoline_core 6,8-Difluoroisoquinoline schiff_base->isoquinoline_core Pomeranz-Fritsch Cyclization n_oxide Isoquinoline N-Oxide isoquinoline_core->n_oxide m-CPBA cyano_isoquinoline 1-Cyano-6,8-difluoro isoquinoline n_oxide->cyano_isoquinoline TMSCN, BzCl final_product 6,8-Difluoroisoquinoline- 1-carboxylic acid cyano_isoquinoline->final_product Acid Hydrolysis

Caption: Proposed synthetic pathway for 6,8-Difluoroisoquinoline-1-carboxylic acid.

Part 1: Synthesis of the 6,8-Difluoroisoquinoline Core

The foundation of this synthesis is the construction of the heterocyclic core via the Pomeranz-Fritsch reaction. This involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from 2,4-difluorobenzaldehyde and an aminoacetal.[3][5]

FAQ 1.1: My yield for the initial Schiff base (benzalaminoacetal) formation is low. What's going wrong?

Answer: Low yields in this initial condensation step are almost always due to the presence of water, which pushes the equilibrium back towards the starting materials.

Causality & Troubleshooting:

  • Ensure Anhydrous Conditions: The condensation of an aldehyde and an amine to form an imine is a reversible reaction that produces water. To drive the reaction to completion, water must be removed. Use oven-dried glassware and anhydrous solvents (e.g., toluene or benzene).

  • Utilize a Dean-Stark Apparatus: For larger-scale reactions, using a Dean-Stark trap is the most effective method to azeotropically remove water as it is formed, thus maximizing the yield of the Schiff base.

  • Check Reagent Purity: Ensure your 2,4-difluorobenzaldehyde has not oxidized to the corresponding carboxylic acid and that the aminoacetaldehyde diethyl acetal is of high purity.

FAQ 1.2: The Pomeranz-Fritsch cyclization is giving a low yield of 6,8-difluoroisoquinoline and a major byproduct I can't identify. How can I optimize this?

Answer: This is a common and critical issue in the Pomeranz-Fritsch synthesis. The harsh acidic conditions required for cyclization can lead to side reactions and decomposition. The primary culprits are often an inappropriate choice of acid catalyst, suboptimal temperature, and the formation of a competing oxazole byproduct.[8]

Causality & Troubleshooting:

  • Inappropriate Acid Catalyst: Concentrated sulfuric acid is traditional but can be too harsh, especially with electron-withdrawing fluorine substituents which deactivate the aromatic ring towards electrophilic substitution.[8][9] You should screen a panel of acids.

  • Suboptimal Temperature: The reaction requires sufficient heat to overcome the activation energy for cyclization. However, excessive heat can promote charring and decomposition. The ideal temperature is highly substrate-dependent and must be determined empirically. Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS to find the point of maximum product formation before significant decomposition begins.

  • Oxazole Formation: This is a well-documented competing pathway in the Pomeranz-Fritsch reaction.[8] Instead of the desired intramolecular electrophilic aromatic substitution, an intermediate can cyclize to form a thermodynamically stable oxazole ring. Modifying the acid and temperature can help favor the desired isoquinoline pathway.

Data Presentation: Acid Catalyst Screening for Cyclization
Acid CatalystTypical Concentration/SolventTemperature Range (°C)Common Observations & Recommendations
Sulfuric Acid (H₂SO₄) 70-95% aqueous80 - 160The "classic" reagent. Can cause charring. Start at a lower temperature and slowly increase.[3][9]
Polyphosphoric Acid (PPA) Neat100 - 180Excellent dehydrating agent, often gives cleaner reactions than H₂SO₄. Can be very viscous and difficult to stir.
Methanesulfonic Acid (MsOH) Neat or in Acetonitrile80 - 120A strong, non-oxidizing acid that can provide good yields. Using it as a solvent or with a co-solvent like acetonitrile can improve results.[10]
Trifluoroacetic Anhydride (TFAA) / Lewis Acids Dichloromethane (DCM)0 - 40Milder conditions, suitable for sensitive substrates. Lanthanide triflates have also been used.[3]
Detailed Protocol 1: Synthesis of 6,8-Difluoroisoquinoline

Step A: Benzalaminoacetal Formation

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2,4-difluorobenzaldehyde (1.0 eq.), aminoacetaldehyde diethyl acetal (1.1 eq.), and anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude benzalaminoacetal is often used directly in the next step without further purification.

Step B: Pomeranz-Fritsch Cyclization

  • Slowly add the crude benzalaminoacetal from Step A to a flask containing polyphosphoric acid (PPA) (10x weight of the acetal) pre-heated to 80°C, with vigorous mechanical stirring.

  • Increase the temperature to 120-140°C and monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed (typically 2-3 hours), cool the reaction mixture to approximately 60°C.

  • Carefully pour the viscous mixture onto crushed ice with stirring.

  • Basify the aqueous solution to pH > 10 with a cold 50% NaOH solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 6,8-difluoroisoquinoline.

Part 2: Introduction of the Carboxylic Acid at C-1

Direct carboxylation of the isoquinoline core is challenging. A more reliable method is to introduce a cyano group at the 1-position, which can then be hydrolyzed. The Reissert-Henze reaction, involving cyanation of an isoquinoline N-oxide, is an effective approach.[6][7]

Visualized Workflow: C1-Cyanation via Reissert-Henze Reaction

Reissert_Henze Start 6,8-Difluoroisoquinoline N_Oxidation N-Oxidation (m-CPBA) Start->N_Oxidation Intermediate_1 Isoquinoline N-Oxide N_Oxidation->Intermediate_1 Activation Activation (Benzoyl Chloride) Intermediate_1->Activation Intermediate_2 N-Benzoyloxy- isoquinolinium salt Activation->Intermediate_2 Cyanation Nucleophilic Attack (TMSCN) Intermediate_2->Cyanation Product 1-Cyano-6,8-difluoro isoquinoline Cyanation->Product

Caption: Key steps of the Reissert-Henze reaction for C1-cyanation.

FAQ 2.1: My N-oxidation reaction is incomplete or messy. How can I improve it?

Answer: Incomplete N-oxidation is usually due to insufficient oxidant or decomposition under the reaction conditions.

  • Choice of Oxidant: Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable choice. Ensure it is fresh, as its activity decreases over time. Use 1.1-1.5 equivalents. Hydrogen peroxide in acetic acid is an alternative but may require heating, which can lead to decomposition.

  • Solvent and Temperature: Dichloromethane (DCM) or chloroform at room temperature are standard for m-CPBA oxidations. The reaction is typically clean and can be monitored by TLC until the starting material is consumed.

FAQ 2.2: The cyanation of the N-oxide (Reissert-Henze reaction) is not working. What are the critical parameters?

Answer: This reaction's success hinges on the effective activation of the N-oxide and a suitable cyanide source.

  • Activating Agent: The N-oxide must be activated to make the C-1 position sufficiently electrophilic for cyanide attack. Benzoyl chloride or tosyl chloride are commonly used. They form an intermediate N-acyloxy or N-tosyloxy salt, which is highly reactive.

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often preferred over KCN or NaCN as it is more soluble in organic solvents and generally gives cleaner reactions.[7][11]

  • Reaction Conditions: The reaction is typically run in an aprotic solvent like DCM or acetonitrile. The addition of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIEA) can be beneficial.[7]

FAQ 2.3: I'm struggling with the final hydrolysis of the 1-cyano group to the carboxylic acid. What's the best method?

Answer: Hydrolysis of the sterically hindered and electron-deficient 1-cyanoisoquinoline can be challenging. Harsh conditions can lead to decomposition or premature decarboxylation of the product acid.

  • Acidic Hydrolysis: This is the most common method. A mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) or concentrated HCl, typically with heating, is used. The key is careful temperature control. Start at a moderate temperature (e.g., 80-100°C) and monitor the reaction closely.

  • Stepwise Hydrolysis: If direct hydrolysis is problematic, consider a two-step approach. First, perform a partial hydrolysis to the amide using conditions like H₂O₂ with a base, then hydrolyze the more labile amide to the carboxylic acid under acidic conditions. This can often provide a cleaner product.

Detailed Protocol 2: Synthesis of 6,8-Difluoroisoquinoline-1-carboxylic acid

Step C: N-Oxidation

  • Dissolve 6,8-difluoroisoquinoline (1.0 eq.) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.2 eq.) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-oxide, which can be used directly.

Step D: Cyanation (Reissert-Henze Reaction)

  • Dissolve the crude 6,8-difluoroisoquinoline N-oxide (1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Add benzoyl chloride (1.1 eq.) and stir for 15 minutes at room temperature.

  • Add trimethylsilyl cyanide (TMSCN) (1.5 eq.) and stir at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain 1-cyano-6,8-difluoroisoquinoline.

Step E: Hydrolysis to Carboxylic Acid

  • To a flask containing 1-cyano-6,8-difluoroisoquinoline, add a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to 100-110°C with stirring for 6-12 hours, or until TLC/LC-MS indicates complete conversion.

  • Cool the reaction mixture in an ice bath and carefully neutralize by adding a cold, concentrated NaOH solution until the pH is approximately 2-3.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6,8-Difluoroisoquinoline-1-carboxylic acid.

References
  • Meanwell, N. A. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. International Journal of Organic Chemistry, 7(1), 66-131. [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved March 12, 2026, from [Link]

  • Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. [Link]

  • Fernández, G. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved March 12, 2026, from [Link]

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. [Link]

  • Wang, Y., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(9), 3338–3342. [Link]

  • Fife, W. K., & Scriven, E. F. V. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles, 22(10), 2375. [Link]

  • Gomaa, M. A. M., & Ali, A. A. (2020). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 25(23), 5566. [Link]

  • Cambridge University Press. (n.d.). Reissert Reaction. [Link]

  • Grokipedia. (n.d.). Reissert reaction. Retrieved March 12, 2026, from [Link]

  • Request PDF. (n.d.). Synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitrile and 1,2-dihydro-isoquinoline-1-carbonitrile via an asymmetric Reissert reaction. [Link]

Sources

Technical Support Center: Difluoroisoquinoline Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center for fluorinated isoquinolines. The strategic placement of fluorine atoms on the isoquinoline scaffold profoundly influences physicochemical properties, metabolic stability, and target binding affinity in drug development[1]. However, synthesizing difluoroisoquinolines introduces significant challenges, including deactivated aromatic rings, competing lithiation sites, and poor regioselectivity during cyclization.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Diagnostic Q&A – Troubleshooting Synthetic Bottlenecks

Q1: Why am I getting poor regioselectivity or multiple isomers during the Pd-catalyzed annulation of fluoroalkylated alkynes with 2-iodobenzylidenamines? Causality: The insertion of the alkyne into the arylpalladium intermediate dictates the regioselectivity of the final product. Fluoroalkyl groups are highly electron-withdrawing, which can destabilize the transition state if steric factors are not tightly controlled. Solution: Switch your ligand to a bulky phosphine (e.g., P(t-Bu)3​ or P(o-Tol)3​ ) and use Na2​CO3​ as the base in DMF at 100 °C[2]. Bulky ligands enforce strict steric control during the carbopalladation step, preventing off-target binding and driving the exclusive formation of the 4-fluoroalkylated regioisomer without degrading the sensitive fluoroalkyne[2].

Q2: During the synthesis of 3-fluoroisoquinolines via the intramolecular substitution of 1,1-difluoro-1-alkenes, my 6-endo-trig cyclization is stalling. What is the cause? Causality: The nucleophilicity of the sulfonamide nitrogen is likely insufficient to attack the highly stable difluoroalkene, or your base is failing to effectively deprotonate the precursor. Weak bases like Et3​N cannot overcome the activation energy barrier for this specific substitution. Solution: Transition to a stronger alkali metal hydride base, such as NaH or KH [3]. The alkali metal counterion helps stabilize the transition state during the intramolecular substitution of the vinylic fluorine, driving the 6-endo-trig cyclization to completion and yielding the fluorinated isoquinoline in high yields[3].

Q3: I am attempting a Bischler-Napieralski cyclization using N-acetyl-2-(3,4-difluorophenyl)ethanamine, but the dehydration step yields heavy tar and low product recovery. How can I optimize this? Causality: The two highly electronegative fluorine atoms strongly deactivate the aromatic ring toward electrophilic aromatic substitution[1]. Standard dehydrating agents like neat POCl3​ require excessively harsh heating to force the cyclization, which inevitably leads to polymerization and tarring. Solution: Replace neat POCl3​ with P2​O5​ in refluxing toluene, or introduce a Lewis acid co-catalyst (such as SnCl4​ ) to increase the electrophilicity of the intermediate iminium ion[1]. Ensure strictly anhydrous conditions to prevent the quenching of the electrophile.

Q4: How do I successfully synthesize difluoro-boroisoquinolines without degrading the dihydroisoquinoline core? Causality: Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) is a strong Lewis acid. If paired with an improper base, it can trigger unwanted side reactions or fail to insert into the core structure. Solution: Utilize 5 equivalents of a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in dichloromethane[4]. The steric bulk of DIPEA prevents it from forming a tight, unreactive complex with BF3​ , allowing the boron to efficiently insert into the 1-methylidene-3,4-dihydroisoquinoline core to form the difluoro-boroisoquinoline[4].

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the causality and flow of the Pd-catalyzed annulation pathway, highlighting the critical role of bulky ligands in dictating regioselectivity.

Mechanism N1 2-Iodobenzylidenamine + Fluoroalkyne N2 Oxidative Addition [Pd(0) → Pd(II)] N1->N2 N3 Carbopalladation (Regioselective) N2->N3 Bulky Ligand N4 Reductive Elimination [Pd(II) → Pd(0)] N3->N4 N5 4-Fluoroalkylated Isoquinoline N4->N5 N6 Catalyst Regeneration (Na₂CO₃) N4->N6 N6->N2 Pd(0) Recycle

Pd-catalyzed regioselective carbopalladation workflow for fluoroalkyl isoquinolines.

Part 3: Quantitative Comparison of Synthetic Strategies

Synthesis StrategyKey Reagents / CatalystsTarget ScaffoldTypical YieldRegioselectivity
Carbopalladation Annulation Pd(PPh3​)4​ , Na2​CO3​ , DMF4-Fluoroalkylisoquinolines85–93%>99% (Single Isomer)
Intramolecular Substitution NaH or KH , THF3-Fluoroisoquinolines70–88%6-endo-trig exclusive
Bischler-Napieralski POCl3​ / P2​O5​ , Toluene5,6-Difluoroisoquinolines45–65%Pre-determined by precursor
Boron Insertion BF3​⋅OEt2​ , DIPEA, DCMDifluoro-boroisoquinolines48–89%N/A (Core insertion)

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in Quality Control (QC) checkpoints allow researchers to verify success at critical junctures without requiring downstream processing.

Protocol A: Regioselective Synthesis of 4-(Trifluoromethyl)isoquinoline[2]

Objective: One-step synthesis via Pd-catalyzed heteroannulation.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(PPh3​)4​ (0.024 mmol, 5 mol%) and Na2​CO3​ (0.488 mmol, 1.0 equiv) in anhydrous DMF (6 mL).

  • Reagent Addition: Add 2-iodobenzylidenamine (0.72 mmol, 1.5 equiv) followed by 3,3,3-trifluoro-1-phenyl-1-propyne (0.488 mmol, 1.0 equiv) at room temperature.

  • Cyclization: Heat the reaction mixture to 100 °C and stir continuously for 8 hours.

  • Quenching & Extraction: Cool to room temperature, quench with aqueous NaHCO3​ , and extract three times with diethyl ether ( Et2​O ).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (Hexane/EtOAc 3:2).

  • Self-Validation (QC): Perform 19F NMR on the purified product. A successful, highly regioselective reaction will yield a single, sharp singlet at approximately δ -51.6 ppm (in CDCl3​ ). The absence of other fluorine signals confirms that no other regioisomers were formed[2].

Protocol B: Synthesis of 5,6-Difluoroisoquinoline via Bischler-Napieralski Route[1]

Objective: Assembly of the difluorinated core from an acyclic precursor.

  • Acylation: React 2-(3,4-difluorophenyl)ethanamine with acetic anhydride ( Ac2​O ) to form N-acetyl-2-(3,4-difluorophenyl)ethanamine.

  • Dehydrative Cyclization: Dissolve the intermediate in anhydrous toluene. Add P2​O5​ (3.0 equiv) and reflux under nitrogen for 12 hours to afford 3,4-dihydro-5,6-difluoroisoquinoline.

  • Aromatization (Dehydrogenation): Isolate the dihydro-intermediate and dissolve in dioxane. Add 10% Pd/C and heat to 200 °C for 90 minutes[1][4].

  • Filtration: Filter the mixture hot through a Celite pad to remove the palladium catalyst, then concentrate the filtrate.

  • Self-Validation (QC): Perform 1H NMR. The successful conversion from the dihydro-intermediate to the fully aromatic 5,6-difluoroisoquinoline is confirmed by the complete disappearance of the aliphatic multiplet signals (representing the 3,4-dihydro protons) and the emergence of a fully downfield aromatic spectrum[1].

References

  • Konno, T., Chae, J., Miyabe, T., & Ishihara, T. (2005). Regioselective One-Step Synthesis of 4-Fluoroalkylated Isoquinolines via Carbopalladation Reaction of Fluorine-Containing Alkynes. The Journal of Organic Chemistry, 70(24), 10172-10174. URL:[Link]

  • Fodor, B., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances. URL:[Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of Isoquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of isoquinoline-based compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows aimed at improving metabolic stability. The guidance provided herein is rooted in established scientific principles and practical laboratory experience to facilitate more efficient and successful drug discovery programs.

Troubleshooting Guide: Common Issues in Metabolic Stability Assays

This section addresses specific problems that may arise during in vitro metabolic stability experiments with isoquinoline derivatives.

Observed Problem Potential Root Cause(s) Recommended Action(s) & Explanation
Rapid disappearance of the parent compound in microsomal assays, preventing accurate half-life (t½) determination. 1. The compound is highly labile to Phase I metabolism.[1] 2. The microsomal protein concentration is too high for this specific compound class.[1]1. Decrease Microsomal Protein Concentration: Reduce the protein concentration in the incubation to slow down the metabolic rate. 2. Shorten Incubation Time: Use shorter incubation time points to capture the initial rate of metabolism accurately.[1]
No metabolism is observed for the positive control compound. 1. Inactive Microsomes: The microsomal batch may have lost enzymatic activity due to improper storage or handling.[1] 2. Incorrect Cofactor Preparation: The NADPH regenerating system is essential for CYP450 activity and may have been prepared incorrectly or degraded.[1]1. Use a New Batch of Microsomes: Always qualify a new lot of microsomes with known control compounds.[1] 2. Prepare Fresh Cofactor Solutions: NADPH solutions should be prepared fresh for each experiment and kept on ice to prevent degradation.[1]
The compound appears stable in microsomes but shows high clearance in hepatocyte assays. 1. Phase II Metabolism: The compound may be primarily cleared through conjugation reactions (e.g., glucuronidation, sulfation) that are not fully captured in standard microsomal assays.[2][3] 2. Transporter-Mediated Uptake: Efficient uptake into hepatocytes can lead to higher intracellular concentrations and subsequent metabolism.1. Utilize Hepatocytes for a Comprehensive Profile: Hepatocyte assays are considered the "gold standard" as they contain both Phase I and Phase II enzymes, providing a more complete picture of hepatic clearance.[3][4] 2. Investigate Transporter Interactions: Conduct specific assays to determine if your compound is a substrate for hepatic uptake transporters.
High variability in results between experimental runs. 1. Compound Precipitation: The isoquinoline compound may have low aqueous solubility, leading to precipitation in the incubation buffer.[1] 2. Inconsistent Pipetting: Inaccurate pipetting of the compound, microsomes, or cofactors can introduce significant error.1. Assess Compound Solubility: Determine the solubility of your compound in the final incubation buffer. If necessary, reduce the compound concentration or slightly increase the percentage of organic solvent (e.g., DMSO), ensuring it remains below levels that inhibit enzyme activity (typically <1%).[1] 2. Employ Automated Liquid Handlers: For high-throughput screening, automated systems can improve precision and reproducibility.
Poor correlation between in vitro data and preliminary in vivo findings. 1. Extrahepatic Metabolism: Significant metabolism may be occurring in tissues other than the liver, such as the intestine, kidney, or lungs.[2][3] 2. Alternative Clearance Pathways: The compound may be cleared primarily through non-metabolic routes, such as renal excretion.[5]1. Conduct Extrahepatic Stability Assays: Use S9 fractions or microsomes from other relevant tissues to investigate extrahepatic metabolism.[2] 2. Evaluate Renal and Biliary Clearance: These pathways should be investigated, especially if hepatic metabolism is low.
Formation of unexpected or reactive metabolites. 1. Bioactivation of the Isoquinoline Ring: The isoquinoline scaffold can be susceptible to oxidation, leading to the formation of reactive intermediates like quinone-imines.[6] 2. Metabolic Switching: Blocking one metabolic "soft spot" can sometimes lead to increased metabolism at a different site.[7]1. Reactive Metabolite Trapping Studies: Use trapping agents like glutathione (GSH) in your incubations to capture and identify reactive metabolites.[8] 2. Comprehensive Metabolite Identification: Perform thorough metabolite profiling to understand all major metabolic pathways.[9][10]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategies and concepts for improving the metabolic stability of isoquinoline-based compounds.

Q1: What are the primary metabolic pathways for isoquinoline-based compounds?

A1: The metabolism of isoquinoline derivatives is predominantly driven by oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes.[11] Key transformations include:

  • Hydroxylation: The addition of hydroxyl groups to the aromatic rings is a common metabolic route.[11]

  • N-oxidation: The nitrogen atom within the isoquinoline ring is susceptible to oxidation, leading to the formation of N-oxides.[11]

  • O-demethylation: For isoquinoline alkaloids containing methoxy groups, the removal of the methyl group is a frequent metabolic pathway.[11]

  • Epoxidation: The formation of epoxides, particularly across the 5,6-bond of the quinoline ring (a related structure), has been noted and can be a precursor to dihydrodiol metabolites. This pathway is considered a potential route for metabolic activation.

It is important to note that specific CYP isozymes, such as CYP2D6, CYP3A4, and CYP2C19, are often involved in the metabolism of isoquinoline alkaloids.[12][13]

G cluster_0 Phase I Metabolism (CYP450s) cluster_1 Phase II Metabolism (UGTs, SULTs) Isoquinoline Compound Isoquinoline Compound Hydroxylated Metabolite Hydroxylated Metabolite Isoquinoline Compound->Hydroxylated Metabolite N-Oxide Metabolite N-Oxide Metabolite Isoquinoline Compound->N-Oxide Metabolite O-Demethylated Metabolite O-Demethylated Metabolite Isoquinoline Compound->O-Demethylated Metabolite Epoxide Intermediate Epoxide Intermediate Isoquinoline Compound->Epoxide Intermediate Glucuronide/Sulfate Conjugate Glucuronide/Sulfate Conjugate Hydroxylated Metabolite->Glucuronide/Sulfate Conjugate Dihydrodiol Metabolite Dihydrodiol Metabolite Epoxide Intermediate->Dihydrodiol Metabolite Epoxide Hydrolase

Caption: Key metabolic pathways for isoquinoline compounds.

Q2: My lead isoquinoline compound has poor metabolic stability. What are the general strategies to improve it?

A2: Improving metabolic stability is a key objective in lead optimization.[14] Several strategies can be employed:

  • Identify and Block "Metabolic Soft Spots": The first step is to identify the specific site(s) on the molecule that are most susceptible to metabolism.[10] This is typically done through metabolite identification studies.[9] Once identified, these "soft spots" can be blocked.

  • Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., -CF3, -SO2NH2) to the aromatic rings can deactivate them towards oxidative metabolism.[7]

  • Reduce Lipophilicity: Highly lipophilic compounds often have a higher affinity for metabolic enzymes. Reducing the overall lipophilicity (logP/logD) can decrease the rate of metabolism.[7][15]

  • Bioisosteric Replacement: Replace metabolically labile functional groups with more stable bioisosteres.[16][17] For example, replacing a labile ester with an amide or a 1,2,3-triazole can improve stability.[7][18]

  • Deuteration: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can slow down metabolism due to the kinetic isotope effect.[19][20]

G cluster_0 Strategies Poor Stability Poor Stability Block Soft Spots Block Soft Spots Poor Stability->Block Soft Spots Reduce Lipophilicity Reduce Lipophilicity Poor Stability->Reduce Lipophilicity Bioisosteric Replacement Bioisosteric Replacement Poor Stability->Bioisosteric Replacement Deuteration Deuteration Poor Stability->Deuteration Add EWGs Add EWGs Poor Stability->Add EWGs Improved Stability Improved Stability Block Soft Spots->Improved Stability Reduce Lipophilicity->Improved Stability Bioisosteric Replacement->Improved Stability Deuteration->Improved Stability Add EWGs->Improved Stability

Caption: Strategies to improve metabolic stability.

Q3: How do I identify the "metabolic soft spots" on my isoquinoline compound?

A3: Identifying metabolic soft spots is crucial for guiding structural modifications.[10][21] The primary approach is to incubate your compound with a metabolically active system (like liver microsomes or hepatocytes) and then analyze the resulting mixture to identify the structures of the major metabolites.[9]

  • Experimental Approach:

    • Incubate the parent compound with human and/or animal liver microsomes or hepatocytes.

    • Analyze the incubation samples at different time points using high-resolution liquid chromatography-mass spectrometry (LC-MS).[9]

    • Compare the mass spectra of the parent compound with the newly formed peaks to identify potential metabolites.

    • Utilize tandem mass spectrometry (MS/MS) to fragment the metabolite ions and elucidate their structures.

This process will reveal where on the molecule metabolic changes, such as hydroxylations or demethylations, have occurred.

Q4: Can you provide an example of using bioisosterism to improve the metabolic stability of an isoquinoline derivative?

A4: A common metabolic liability for many nitrogen-containing heterocycles is oxidation at a position alpha to the nitrogen. For a 1,2,3,4-tetrahydroisoquinoline, the C1 position can be a "soft spot" for metabolization.[22]

  • Problem: Let's say metabolite identification studies show significant hydroxylation at the C1 position of your lead compound.

  • Bioisosteric Strategy: To block this metabolic pathway, you could introduce a substituent at the C1 position that is resistant to oxidation. A classic example is the replacement of a hydrogen atom with a methyl group or a fluorine atom.

    • Hydrogen to Methyl: A methyl group can sterically hinder the approach of metabolizing enzymes.

    • Hydrogen to Fluorine: The carbon-fluorine bond is very strong and not easily metabolized. Fluorine is also a bioisostere of hydrogen in terms of size.[16][20]

Another strategy involves replacing an entire metabolically labile group. For instance, if an amide linkage in a side chain is being hydrolyzed, it could be replaced with a more stable 1,2,3-triazole ring.[18]

Q5: What is the difference between a microsomal stability assay and a hepatocyte stability assay, and when should I use each?

A5: The choice between these two assays depends on the stage of drug discovery and the specific questions being asked.[4]

  • Microsomal Stability Assay:

    • What it is: Uses subcellular fractions (microsomes) from the liver, which are rich in Phase I enzymes like CYPs.[3]

    • Pros: Cost-effective, high-throughput, and excellent for initial screening of large numbers of compounds for their susceptibility to oxidative metabolism.[4][23]

    • Cons: Lacks Phase II enzymes and transporters, so it may not fully predict in vivo hepatic clearance.[4][5]

    • When to use: Early-stage drug discovery for ranking and prioritizing compounds based on their Phase I metabolic stability.

  • Hepatocyte Stability Assay:

    • What it is: Uses intact liver cells (hepatocytes), which contain a full complement of Phase I and Phase II metabolic enzymes, as well as transporters.[2][3]

    • Pros: Provides a more comprehensive and physiologically relevant assessment of a compound's metabolic fate in the liver, often referred to as the "gold standard" in vitro model.[3][4]

    • Cons: More expensive, lower throughput, and more complex to perform than microsomal assays.[4]

    • When to use: For lead compounds that have progressed through initial screening, to obtain a more accurate prediction of human hepatic clearance and to understand the contribution of both Phase I and Phase II metabolism.

G cluster_0 Drug Discovery Pipeline cluster_1 Assay Choice Early Screening Early Screening Lead Optimization Lead Optimization Early Screening->Lead Optimization Microsomal Assay Microsomal Assay Early Screening->Microsomal Assay High-throughput Phase I data Hepatocyte Assay Hepatocyte Assay Lead Optimization->Hepatocyte Assay Comprehensive Phase I & II data Better in vivo prediction

Caption: Assay selection in the drug discovery workflow.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol provides a generalized procedure for assessing the metabolic stability of an isoquinoline derivative using liver microsomes.

Materials:

  • Test isoquinoline compound

  • Liver microsomes (human, rat, or mouse)[11]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)[11]

  • Internal standard for LC-MS/MS analysis

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

  • Preparation: Prepare stock solutions of the test compound, control compounds, and internal standard in a suitable organic solvent (e.g., DMSO). Prepare the NADPH regenerating system in buffer.

  • Pre-incubation: In a 96-well plate, add the liver microsomes and buffer. Pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the test compound to the wells to start the reaction. Immediately after, add the NADPH regenerating system to initiate metabolism. The final concentration of the organic solvent should be low (<1%) to avoid inhibiting enzymatic activity.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[23]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Taylor & Francis Online. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]

  • PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • Wiley Online Library. (2022, March 24). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Retrieved from [Link]

  • IntechOpen. (2023, October 25). The Modification Strategies for Enhancing the Metabolic Stabilities and Pharmacokinetics of Aptamer Drug Candidates. Retrieved from [Link]

  • Pharma Focus Asia. (2021, October 11). Metabolic Stability. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the role of bioisosterism in drug design?. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]

  • LCGC International. (2026, March 10). Metabolite Profiling Applications in Early Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 15). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Retrieved from [Link]

  • Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Retrieved from [Link]

  • ChemRxiv. (n.d.). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. Retrieved from [Link]

  • SpringerLink. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • Patsnap. (2025, May 27). What are common issues in in vitro ADME assays?. Retrieved from [Link]

  • Patsnap. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose?. Retrieved from [Link]

  • Preprints.org. (2025, September 22). Amaryllidaceae Alkaloids and Isoquinoline Alkaloids: A Perspective on Historical Approaches to Pathway Elucidation. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Metabolic Engineering in Isoquinoline Alkaloid Biosynthesis. Retrieved from [Link]

  • PubMed. (2007, August 15). Metabolic engineering in isoquinoline alkaloid biosynthesis. Retrieved from [Link]

  • PubMed. (2011, April 15). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids | Request PDF. Retrieved from [Link]

  • Oxford Academic. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. Retrieved from [Link]

  • PubMed. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. Retrieved from [Link]

  • PubMed. (n.d.). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Retrieved from [Link]

  • Oxford Academic. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications.... Retrieved from [Link]

  • PubMed. (2021, August 15). Utilizing structure based drug design and metabolic soft spot identification to optimize the in vitro potency and in vivo pharmacokinetic properties leading to the discovery of novel reversible Bruton's tyrosine kinase inhibitors. Retrieved from [Link]

  • News-Medical.net. (2024, October 3). Optimizing hepatocyte suspension incubations for reliable ADMET/DMPK data. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • University of Washington School of Pharmacy. (2011, June 24). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment criteria of the reliability of the hepatocyte stability negative control data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ACS Publications. (2014, May 23). Reactive Metabolite Trapping Screens and Potential Pitfalls: Bioactivation of a Homomorpholine and Formation of an Unstable Thiazolidine Adduct. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). INVESTIGATING THE ROLE OF REACTIVE METABOLITES AND PARENT COMPOUND IN DRUG INDUCED LIVER INJURY. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

Sources

Potential side reactions in isoquinoline-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinoline Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals navigating the complex landscape of heterocyclic chemistry. Isoquinoline-1-carboxylic acid is a privileged scaffold in medicinal chemistry, but its synthesis—most commonly achieved via the classical Reissert reaction—is highly susceptible to side reactions such as incomplete hydrolysis, base-catalyzed degradation, and thermal decarboxylation.

This guide is engineered to move beyond basic recipes. Here, we dissect the causality behind each experimental choice and provide self-validating protocols to ensure your workflows are robust, scalable, and analytically sound.

I. Mechanistic Workflow & Side Reaction Pathway

To troubleshoot a synthesis, you must first visualize the mechanistic landscape. The diagram below maps the primary Reissert reaction pathway against its most common parasitic side reactions.

G Iso Isoquinoline (Starting Material) Reissert Reissert Compound (1-cyano-2-benzoyl-1,2-dihydroisoquinoline) Iso->Reissert KCN, PhCOCl Biphasic (DCM/H2O), <25°C Amide Isoquinoline-1-carboxamide (Incomplete Hydrolysis) Reissert->Amide KOH, EtOH, Heat (Rate-Limiting Step) Product Isoquinoline-1-carboxylic acid (Target Product) Reissert->Product Complete Hydrolysis Pathway Amide->Product Prolonged Heat Excess KOH Decarb Isoquinoline (Decarboxylation Byproduct) Product->Decarb Strong Acid / Heat (-CO2)

Mechanistic workflow of the Reissert reaction and its major side reactions.

II. Self-Validating Experimental Protocol: The Reissert Route

This methodology is designed as a self-validating system. Do not proceed to the next step until the analytical checkpoint confirms success.

Phase 1: Formation of the Reissert Compound

  • Action : Prepare a biphasic system by dissolving potassium cyanide (3.0 eq) in water and adding isoquinoline (1.0 eq) in dichloromethane (DCM). Cool the emulsion to <25°C. Dropwise, add benzoyl chloride (2.0 eq) over 3 hours under vigorous mechanical stirring.

  • Causality : The biphasic nature is non-negotiable. The highly reactive N-acylquinolinium intermediate forms in the organic phase and must be immediately trapped by the aqueous cyanide ion at the interface. Vigorous stirring maximizes this interfacial surface area, preventing the intermediate from undergoing unwanted polymerization. Temperature control (<25°C) mitigates exothermic degradation.

  • Self-Validation Checkpoint : Analyze the organic layer via TLC or HPLC. The reaction is complete when the starting isoquinoline is consumed. IR spectroscopy of the isolated crude must show a distinct nitrile stretch at ~2220 cm⁻¹ and a carbonyl stretch at ~1680 cm⁻¹.

Phase 2: Alkaline Hydrolysis to Isoquinoline-1-carboxylic Acid

  • Action : Suspend the Reissert compound (1.0 eq) in ethanol. Add an aqueous solution of potassium hydroxide (2.5 eq) and heat under reflux for 1.5–3 hours [1].

  • Causality : The hydroxide nucleophile attacks the nitrile carbon. Ethanol acts as a co-solvent to solubilize the intermediate. The 2.5 eq excess of KOH is thermodynamically required to drive the reaction past the highly stable isoquinoline-1-carboxamide intermediate to the final carboxylate salt, while simultaneously cleaving the N-benzoyl group to yield benzoic acid.

  • Self-Validation Checkpoint : Monitor via LC-MS. The intermediate amide (M+W: 172 Da) must fully convert to the carboxylate. Do not proceed to acidification until the amide peak is <2% of the total area.

Phase 3: Acidification and Isolation

  • Action : Extract the aqueous alkaline layer with diethyl ether. Discard the ether layer. Cool the aqueous layer to 0–5°C and carefully acidify with 3N HCl until precipitation is complete. Filter and wash with cold water.

  • Causality : The ether wash removes non-acidic organic impurities. Cooling the solution prior to acidification is critical to prevent acid-catalyzed thermal decarboxylation of the newly formed free acid [2].

  • Self-Validation Checkpoint : The final white/pale-yellow solid should yield a mass balance consistent with theoretical expectations. Purity is confirmed via HPLC, and the absence of a benzoic acid co-elution peak validates the ether wash step.

III. Troubleshooting & FAQs

Q1: My final product contains significant amounts of isoquinoline-1-carboxamide. Why is this happening and how can I fix it? Answer: This is a classic side reaction resulting from incomplete hydrolysis of the nitrile intermediate. The conversion of the amide to the carboxylic acid is the rate-limiting step due to the stability of the amide bond. To resolve this, ensure you are using a sufficient excess of base (minimum 2.5 eq KOH) and consider prolonging the reflux time [1]. If classical condensation fails, alternative routes like palladium-catalyzed aminocarbonylation can be explored to directly synthesize specific amides, but for the free acid, forcing alkaline conditions are mandatory [3].

Q2: I am observing a lower-than-expected mass balance, and HPLC shows a peak corresponding to unsubstituted isoquinoline. What is the mechanism of this loss? Answer: You are observing protodecarboxylation. Isoquinoline-1-carboxylic acid is highly susceptible to acid-catalyzed and thermal decarboxylation. Under strong acidic conditions (such as aggressive HCl addition during workup) combined with ambient or elevated heat, the protonation of the isoquinoline nitrogen increases the electron-withdrawing nature of the ring. This facilitates the cleavage of the C-C bond and the loss of the carboxyl group as CO₂ [2]. Mitigation: Always perform the acidification step in an ice bath (<5°C) and avoid prolonged exposure to strong acids.

Q3: How do I separate the benzoic acid byproduct from my target isoquinoline-1-carboxylic acid? Answer: Because both are carboxylic acids, they will precipitate together during acidification. However, they possess different pKa values and solvation energies. The most reliable method is selective recrystallization from absolute ethanol or water [1]. Isoquinoline-1-carboxylic acid will selectively crystallize, leaving the more soluble benzoic acid in the mother liquor.

IV. Quantitative Diagnostic Matrix

To streamline your analytical troubleshooting, use the following data table to cross-reference observed impurities with their root causes and mitigation strategies.

Side Reaction / ImpurityPrimary CausalityAnalytical Indicator (LC-MS/HPLC)Mitigation StrategyTypical Yield Loss
Isoquinoline-1-carboxamide Incomplete alkaline hydrolysis-1 Da shift vs target, distinct late-eluting HPLC peakIncrease KOH to 2.5+ eq; extend reflux time by 1-2 hours.10 – 25%
Isoquinoline Acid-catalyzed thermal decarboxylationLoss of 44 Da (-CO₂), absence of UV acid shiftControl acidification temp (<5°C); avoid excess strong acids.5 – 15%
Benzoic Acid Cleavage of N-benzoyl group (Expected)Co-elution in reverse-phase HPLCSelective recrystallization from absolute ethanol.N/A (Byproduct)
Polymerized Tars Exothermic runaway during Reissert formationBroad baseline hump on HPLC, dark insoluble massStrictly maintain <25°C; ensure vigorous biphasic stirring.15 – 40%

Scale-up synthesis of 6,8-Difluoroisoquinoline-1-carboxylic acid for research

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 6,8-Difluoroisoquinoline-1-carboxylic acid (CAS: 1534458-54-2)[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Scaling up fluorinated heterocycles presents unique thermodynamic and kinetic challenges. The strong inductive electron-withdrawing effect (-I) of the fluorine atoms alters the reactivity of the isoquinoline core, requiring precise control over reaction parameters[3]. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure your transition from the bench to the pilot plant is successful.

Process Workflow & Mechanistic Strategy

The most reliable and scalable route for synthesizing isoquinoline-1-carboxylic acids is the classic Reissert Reaction followed by acidic hydrolysis[4].

Workflow SM 6,8-Difluoroisoquinoline Reissert Reissert Reaction (KCN, PhCOCl, DCM/H2O) SM->Reissert Int Reissert Intermediate (1-Cyano-2-benzoyl-6,8-difluoro...) Reissert->Int Exothermic (< 25°C) Hydro Acidic Hydrolysis (HCl, Reflux) Int->Hydro Prod 6,8-Difluoroisoquinoline- 1-carboxylic acid Hydro->Prod pH 2-3 Precipitation

Scale-up synthetic workflow for 6,8-Difluoroisoquinoline-1-carboxylic acid via the Reissert reaction.

Standardized Scale-Up Protocol (100g Pilot Scale)

Every step in this protocol acts as a self-validating system. Do not proceed to the next phase unless the intermediate validation criteria are met.

Step 1: Formation of the Reissert Intermediate
  • Causality Check: The biphasic nature of this reaction requires high interfacial surface area. The cyanide ion (aqueous) must react with the highly electrophilic N-benzoyl isoquinolinium intermediate (organic). Inadequate mixing will stall the reaction, while poor temperature control will lead to tarry polymerization[4].

  • Preparation: In a 5L jacketed reactor equipped with a high-torque mechanical stirrer, dissolve potassium cyanide (3.0 eq) in 1L of deionized water[4].

  • Organic Phase: Dissolve freshly distilled 6,8-difluoroisoquinoline (100g, 1.0 eq) in 1.5L of dichloromethane (DCM) and transfer to the reactor.

  • Emulsion & Cooling: Cool the biphasic mixture to 5°C. Initiate vigorous mechanical stirring (≥400 rpm) to create a fine emulsion.

  • Addition: Add benzoyl chloride (2.0 eq) dropwise over 3–4 hours. Critical: Maintain the internal temperature strictly below 25°C[4]. The 6,8-difluoro substitution significantly increases the electrophilicity of the C1 position, accelerating nucleophilic attack and increasing exothermicity compared to non-fluorinated analogs[3].

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active starting material spot disappears.

  • Workup: Separate the phases. Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Acidic Hydrolysis
  • Causality Check: Hydrolyzing the nitrile and cleaving the benzoyl group requires sustained, high-energy thermal input under strongly acidic conditions.

  • Reaction: Suspend the crude Reissert intermediate in 1L of concentrated hydrochloric acid (37%).

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 12–16 hours.

  • Isolation: Cool the mixture to room temperature. Extract the aqueous phase with diethyl ether (3 x 300 mL) to remove non-acidic byproducts (e.g., benzoic acid)[4].

  • Precipitation: Carefully adjust the pH of the aqueous layer to 2.0–2.5 using 20% NaOH. The target 6,8-difluoroisoquinoline-1-carboxylic acid will precipitate. Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Quantitative Scale-Up Metrics

The following table summarizes expected yields and purities across different production scales. Note the slight drop in overall yield at the Kilo-lab scale, primarily due to mass transfer limitations during the biphasic Reissert reaction.

Scale (Starting Material)Agitation Method (rpm)Step 1 Yield (%)Step 2 Yield (%)Overall Yield (%)HPLC Purity (%)
10 g (Bench) Magnetic (250 rpm)88%85%74.8%>98.5%
100 g (Pilot) Mechanical (400 rpm)84%82%68.8%>98.0%
1 kg (Kilo-lab) Impeller (150 rpm)79%78%61.6%>97.5%

Troubleshooting Guide & FAQs

Troubleshooting Issue Emulsion During Workup Cause Amphiphilic Intermediates & High Shear Mixing Issue->Cause Sol1 Add Saturated NaCl (Brine) to increase ionic strength Cause->Sol1 Sol2 Filter through Celite pad to remove particulates Cause->Sol2 Sol3 Alter solvent polarity (e.g., add EtOAc) Cause->Sol3

Troubleshooting logic tree for resolving emulsion formation during aqueous workup.

Q1: I am experiencing severe emulsion formation during the aqueous workup of Step 1. How do I break it? A: Emulsions are highly common at scale due to the amphiphilic nature of the intermediate and the high-shear mixing required during the reaction. To break it, add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, forcing the organic compounds into the DCM layer ("salting out"). If a rag layer persists, filtering the entire biphasic mixture through a pad of Celite will remove the microscopic particulates stabilizing the emulsion[4].

Q2: The yield of my Reissert compound is unusually low, and the reaction mixture turned black. What happened? A: This is a classic symptom of thermal runaway. The fluorine atoms at the 6- and 8-positions exert a strong inductive pull, making the C1 position highly electrophilic[3]. When benzoyl chloride is added, the intermediate forms rapidly, releasing significant heat. If the internal temperature exceeds 25°C, the intermediate undergoes competitive nucleophilic attack and polymerization, forming tar[4]. Ensure your jacketed reactor's cooling capacity is sufficient and slow the addition rate of the benzoyl chloride.

Q3: The hydrolysis in Step 2 is stalling at 60% conversion. How can I drive it to completion? A: Incomplete hydrolysis usually stems from a lack of thermal driving force. The electron-withdrawing fluorines can stabilize the intermediate nitrile against nucleophilic attack by water. If standard reflux (105°C) is insufficient, consider transitioning the reaction to a sealed pressure reactor (autoclave) to safely elevate the boiling point of the hydrochloric acid mixture to 120°C, providing the necessary activation energy[4].

Q4: Is there a modern, cyanide-free alternative to synthesize this compound? A: Yes. If you have access to 1-iodo-6,8-difluoroisoquinoline, you can bypass the Reissert reaction entirely using Palladium-catalyzed aminocarbonylation. Recent advancements demonstrate that using Pd(OAc)₂/XantPhos under a CO atmosphere in green solvents (like GVL or 2-MeTHF) can directly yield isoquinoline-1-carboxamides, which can then be easily hydrolyzed to the carboxylic acid[5].

References

  • [4] Technical Support Center: Scaling Up the Synthesis of Isoquinoline-1-carboxylic Acid. Benchchem. URL:

  • [1] 6,8-difluoro-1-isoquinolinecarboxylic acid 1534458-54-2 wiki. Guidechem. URL:

  • [2] 6,8-difluoroisoquinoline-1-carboxylic acid | 1534458-54-2. Sigma-Aldrich. URL:

  • [3] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. ResearchGate. URL:

  • [5] Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. URL:

Sources

Identification and removal of impurities in isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoquinoline Synthesis & Impurity Resolution

Welcome to the Isoquinoline Troubleshooting and Technical Support Center. Isoquinoline scaffolds are ubiquitous in natural products and pharmaceuticals, but their synthesis—whether via classical electrophilic cyclizations (Bischler-Napieralski, Pictet-Spengler) or modern transition-metal-catalyzed cross-couplings—frequently generates complex impurity profiles. This guide provides causal explanations, diagnostic workflows, and self-validating purification protocols to help you isolate high-purity isoquinolines.

Diagnostic Workflow for Impurity Identification

Before attempting purification, it is critical to identify the nature of the impurity. Isoquinoline side products generally fall into three categories: unreacted precursors, structural isomers (regioisomers), and degradation/over-reaction products.

DiagnosticWorkflow Start Crude Isoquinoline Reaction Mixture LCMS LC-MS & 2D-NMR Analysis Start->LCMS MassMatch Target Mass Detected as Major? LCMS->MassMatch Isomer Multiple Peaks with Identical m/z? MassMatch->Isomer Yes NoMass Dominant Peaks are Starting Material MassMatch->NoMass No Regio Regioisomers (e.g., C6 vs C8 closure) Isomer->Regio Yes OtherImp Over-alkylation / Biisoquinolines Isomer->OtherImp No

Diagnostic decision tree for identifying common isoquinoline synthesis impurities.

Frequently Asked Questions (FAQs): Reaction-Specific Troubleshooting

Q1: I am scaling up a Bischler-Napieralski reaction, but my yield is dropping, and I am isolating a significant amount of styrene byproducts. What is happening? A1: The Bischler-Napieralski reaction relies on the dehydration of N-phenethylamides to form a reactive nitrilium ion intermediate, which subsequently undergoes electrophilic aromatic cyclization. However, under harsh dehydrating conditions (e.g., refluxing POCl₃), a competing retro-Ritter-type elimination can occur, leading to the formation of styrenes 1. Furthermore, highly reactive nitrilium intermediates can undergo alternative side reactions if the aromatic ring is not sufficiently electron-rich 2. Troubleshooting: To minimize styrene formation, shift the equilibrium by using a nitrile as the reaction solvent (e.g., acetonitrile). Ensure strict temperature control during the addition of the dehydrating agent, as localized heating exacerbates elimination pathways.

Q2: My Pictet-Spengler reaction yields a mixture of two closely eluting compounds with the exact same mass. How do I prevent this? A2: You are likely observing regiomeric tetrahydroisoquinolines (THIQs). The Pictet-Spengler reaction involves the acid-catalyzed cyclization of a β-phenylethylamine with an aldehyde. If the aromatic ring has meta-substituents (e.g., 3-methoxyphenethylamine), cyclization can occur at either the para or ortho position relative to the substituent, resulting in a mixture of C6- and C8-substituted regioisomers 3. Troubleshooting: Regioselectivity is inherently difficult to control in standard Pictet-Spengler reactions due to the low nucleophilicity of the reacting arene. Consider switching to an N-acyl Pictet-Spengler variant or utilizing a transition-metal-catalyzed approach (such as Pd-catalyzed α-arylation of ketones) which offers modular, site-specific construction of the isoquinoline core without relying on inherent arene electronics 4.

Q3: I am synthesizing a halogenated isoquinoline, but LC-MS shows a mass corresponding to a dimer. What is this? A3: In reactions involving substituted benzaldehydes, nitriles, or halogenated aromatic amines, the formation of biisoquinoline derivatives (dimers) is a documented side reaction 5. This occurs via cross-coupling or radical dimerization pathways during the cyclization or halogenation steps. Troubleshooting: Dilute the reaction mixture to favor intramolecular cyclization over intermolecular dimerization. If using transition metals, ensure strict anaerobic conditions to prevent oxidative dimerization.

Quantitative Impurity Profiles

Understanding the expected impurities for your chosen synthetic route is critical for designing an effective purification strategy.

Synthetic RoutePrimary TargetCommon ImpuritiesTypical Impurity AbundanceDetection Method
Bischler-Napieralski 3,4-DihydroisoquinolinesStyrenes (retro-Ritter), Unreacted amides5 - 15%LC-MS, ¹H-NMR (alkene protons)
Pictet-Spengler 1,2,3,4-TetrahydroisoquinolinesRegioisomers, Over-alkylated amines10 - 30%2D-NMR (NOESY/HMBC), HPLC
Pd-Catalyzed α-Arylation Fully aromatic IsoquinolinesDehalogenated starting materials, Biisoquinolines< 5%LC-MS, GC-MS
Pomeranz-Fritsch IsoquinolinesOxazoles, Unreacted acetals10 - 20%¹H-NMR (acetal protons)

Table 1: Summary of common isoquinoline synthetic routes, their characteristic impurities, and analytical detection methods.

Self-Validating Purification Protocols

Standard silica gel chromatography often fails for isoquinolines. The basic nitrogen atom interacts strongly with the acidic silanol groups on standard silica, leading to severe peak tailing, co-elution of impurities, and product degradation 5. The following protocols are designed to exploit the physicochemical properties of the isoquinoline core.

Protocol A: Chemoselective Acid-Base Extraction

Causality: Isoquinoline is a weak base (pKa ~5.14). By manipulating the pH of the aqueous phase, we can selectively protonate the isoquinoline nitrogen, forcing it into the aqueous layer as a water-soluble isoquinolinium salt, while neutral impurities (e.g., styrenes, unreacted aldehydes, halogenated precursors) remain in the organic layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidification (Validation Step 1): Add 1.0 M HCl (aq) until the aqueous phase reaches pH 1-2. Vigorously mix and separate the layers. Self-Validation: The desired isoquinoline is now in the aqueous layer. TLC of the organic layer should show the disappearance of the UV-active, basic product spot (stains with Dragendorff's reagent).

  • Organic Wash: Wash the acidic aqueous layer with fresh Ethyl Acetate (2x) to remove residual neutral impurities. Discard these organic washes.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH (aq) until the pH reaches 10-11. Self-Validation: The aqueous solution will turn cloudy as the free-base isoquinoline precipitates or oils out.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (3x).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enriched isoquinoline.

Protocol B: Amine-Functionalized Silica Gel Chromatography

Causality: When regioisomers or closely related basic impurities co-elute, acid-base extraction is insufficient. Amine-functionalized silica gel neutralizes the acidic silanol sites, changing the separation mechanism from adsorption (which causes tailing) to pure partitioning, allowing for sharp peaks and the resolution of closely eluting isomers 5.

Step-by-Step Methodology:

  • Column Packing: Dry pack an amine-functionalized silica gel column.

  • Equilibration: Pass 3-5 column volumes of a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) through the column.

  • Loading: Dissolve the enriched isoquinoline (from Protocol A) in the minimum volume of the mobile phase and load it evenly onto the column bed.

  • Elution: Elute using a shallow gradient (e.g., increasing Ethyl Acetate by 1% per column volume). Self-Validation: Monitor fractions via TLC on amine-functionalized plates. The absence of streaking confirms the stationary phase is effectively preventing secondary amine-silanol interactions.

PurificationWorkflow Crude Crude Reaction Mixture Acid Add 1M HCl (aq) Extract with EtOAc Crude->Acid Org1 Organic Layer (Neutral Impurities) Acid->Org1 Discard Aq1 Aqueous Layer (Isoquinolinium Salt) Acid->Aq1 Keep Base Basify to pH 10 (NaOH) Extract with DCM Aq1->Base Aq2 Aqueous Layer (Inorganic Salts) Base->Aq2 Discard Org2 Organic Layer (Enriched Isoquinoline) Base->Org2 Keep Chrom Amine-Functionalized Silica Chromatography Org2->Chrom If Regioisomers Present

Tandem purification workflow combining chemoselective extraction with specialized chromatography.

References

  • Davis, F. A., et al. "Total Synthesis of (−)-Normalindine via Addition of Metallated 4-Methyl-3-cyanopyridine to an Enantiopure Sulfinimine." National Institutes of Health (PMC), 2011.[Link]

  • Lee, J., et al. "Scalable Continuous Flow Hydrogenation of Isoquinoline in Trickle-Bed Reactors." Organic Process Research & Development, ACS Publications, Feb. 2026.[Link]

  • Zhang, H., et al. "Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones." Proceedings of the National Academy of Sciences (PNAS), Jul. 2012.[Link]

Sources

Validation & Comparative

Comparative Profiling of 6-Fluoro and 6,8-Difluoro Isoquinoline Scaffolds in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary

Isoquinoline derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., ROCK1/2, PKCζ) and GPCR antagonists (e.g., P2Y6R). The strategic incorporation of fluorine atoms onto the isoquinoline core profoundly influences the physicochemical properties, metabolic stability, and target selectivity of the resulting analogs. This guide provides a comprehensive, data-driven comparison between the mono-fluorinated (6-fluoro) and di-fluorinated (6,8-difluoro) isoquinoline scaffolds, offering actionable, mechanistic insights for drug development professionals optimizing lead compounds.

Physicochemical & Pharmacodynamic Rationale

As application scientists, we must look beyond simple binding affinity and understand the causality behind scaffold modifications. The addition of a fluorine atom at the C6 position of the isoquinoline ring primarily blocks oxidative metabolism at a known metabolic hotspot while modulating the electron density of the aromatic system to enhance π -stacking.

However, the introduction of a second fluorine at the C8 position induces a profound structural and electronic shift:

  • pKa Modulation & Off-Target Mitigation: The C8 position is peri to the C1 position, placing it in close spatial proximity to the isoquinoline nitrogen (position 2). The strong inductive electron-withdrawing effect of the 8-fluoro group significantly lowers the pKa of the isoquinoline nitrogen (dropping it from ~4.8 in the 6-fluoro analog to ~3.5–3.9). Biogenic amine receptors (e.g., hERG, dopamine, and serotonin receptors) typically require a highly basic, protonated amine to form a critical salt bridge with a conserved aspartate residue in their binding pockets. By rendering the nitrogen largely unprotonated at physiological pH (7.4), the 6,8-difluoro scaffold effectively abolishes these off-target liabilities (1).

  • Lipophilicity vs. Permeability: While the addition of a second fluorine generally increases intrinsic lipophilicity (LogP), the simultaneous reduction in pKa means that a higher fraction of the 6,8-difluoro compound remains un-ionized in vivo, often resulting in superior passive membrane permeability and a higher concentration of free drug.

Target-Specific Performance Comparison

Rho-Associated Protein Kinase (ROCK) Inhibition

Isoquinolines are classical ATP-competitive inhibitors of ROCK1/2, where the nitrogen atom of the isoquinoline core forms a critical hydrogen bond with the kinase hinge region (e.g., Met156). While 6-fluoro analogs exhibit potent low-nanomolar affinity, 6,8-difluoro analogs sometimes show a slight reduction in primary target potency due to the weakened hydrogen-bond accepting ability of the less basic nitrogen. However, they compensate for this with vastly improved kinome selectivity profiles (2).

P2Y6 Receptor Antagonism

In the development of P2Y6R antagonists for inflammatory diseases, halogen substitution dictates the therapeutic window. Research indicates that while 6-fluoro isoquinoline analogs display enhanced primary potency, they suffer from off-target binding to biogenic amine receptors. Conversely, the 6,8-difluoro analogs (e.g., IC50 ~2.99 μM for P2Y6R) demonstrate a remarkably clean profile, lacking off-target activities across broad 45-site receptor panels (1).

Protein Kinase C ζ (PKCζ) Inhibition

Fragment-merging strategies utilizing 4,6-disubstituted and 5,7-disubstituted isoquinolines have shown that fluorine placement dictates kinase selectivity. Difluorine substituent scanning reveals that while potency may remain comparable to mono-fluorinated analogs, specific positioning is critical for tuning out off-target kinase activity (3).

Quantitative Data Comparison

Table 1: Representative Profiling of Fluorinated Isoquinoline Analogs

Parameter6-Fluoro Isoquinoline Scaffold6,8-Difluoro Isoquinoline ScaffoldCausality / Mechanistic Driver
Nitrogen pKa (Calc.) ~ 4.8 - 5.1~ 3.5 - 3.9Stronger inductive effect from C8-fluorine lowers basicity.
ROCK2 Affinity (IC50) ++ (Low nM)+ (Mid nM)Weaker hinge-binding H-bond due to reduced electron density on N.
P2Y6R Antagonism (IC50) 1.5 - 2.0 μM~ 2.99 μMSlight steric clash or electronic repulsion at the binding site.
Off-Target Liability ModerateLowReduced basicity prevents salt-bridge formation in biogenic amine receptors.
Metabolic Clearance (HLM) ModerateLowDual C-F bonds block multiple CYP450 oxidation sites.

Signaling Pathway Visualization

To contextualize the therapeutic intervention of these scaffolds, the following diagram illustrates the RhoA/ROCK signaling pathway, a primary target for isoquinoline derivatives.

ROCK_Pathway GPCR GPCR Activation RhoA RhoA (GTP-bound) GPCR->RhoA GTP Exchange ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) MLCP->MLC Dephosphorylates (Blocked) Actin Actin-Myosin Contraction MLC->Actin Promotes Inhibitor Fluorinated Isoquinoline (6-F or 6,8-diF) Inhibitor->ROCK Competitive ATP Hinge Binding

Figure 1: Mechanism of action for isoquinoline inhibitors within the RhoA/ROCK signaling pathway.

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the following protocols incorporate internal validation mechanisms to prevent false positives/negatives during scaffold evaluation.

Protocol A: In Vitro TR-FRET Kinase Assay (ROCK2)

Objective: Determine the IC50 of synthesized isoquinoline analogs.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant ROCK2 and ULight-labeled substrate peptide (e.g., ULight-p70 S6K) in the assay buffer.

  • Compound Addition: Dispense 6-fluoro and 6,8-difluoro analogs in a 10-point dose-response curve (10 μM to 0.5 nM, 3-fold dilutions) into a 384-well plate using acoustic liquid handling.

  • Reaction Initiation: Add ATP at its apparent Km​ value to ensure the assay remains highly sensitive to competitive inhibitors. Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-anti-phospho-substrate antibody and EDTA (to quench the kinase reaction). Read the TR-FRET signal (Ex: 320 nm, Em: 665/615 nm).

  • Self-Validation Step (Critical): Include Fasudil as a positive control reference. Calculate the Z'-factor for the plate; the assay data is only considered valid and progressed if Z′>0.6 .

Protocol B: Microsomal Stability (In Vitro Clearance)

Objective: Compare the metabolic stability of the mono- vs. di-fluoro scaffolds.

  • Incubation Setup: Incubate 1 μM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding an NADPH regenerating system.

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ).

  • Self-Validation Step (Critical): Run Testosterone (high clearance, CYP3A4 dependent) and Warfarin (low clearance, CYP2C9 dependent) in parallel. The assay is valid only if the intrinsic clearance ( CLint​ ) of the controls falls strictly within established historical ranges.

Workflow Visualization

Workflow Comp Scaffold Synthesis (6-F vs 6,8-diF) Kinase In Vitro Assay TR-FRET (IC50) Comp->Kinase Primary Screen Metab Microsomal Stability HLM Clearance Comp->Metab ADME Screen OffTarget Selectivity Profiling P2Y6R / GPCRs Kinase->OffTarget Hit Progression Metab->OffTarget

Figure 2: Standard screening cascade for evaluating fluorinated isoquinoline analogs.

References

  • Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy - Journal of Medicinal Chemistry (ACS Publications). 1

  • Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy - Journal of Medicinal Chemistry (ACS Publications). 3

  • Substituted isoquinoline and isoquinolinone derivatives as inhibitors of Rho-kinase - US Patent 8278294B2 (Google Patents). 2

Sources

Optimizing Isoquinoline Therapeutics: A Comparative Guide to Carboxylic Acid Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold is a highly privileged pharmacophore in modern drug discovery, forming the structural basis for numerous kinase inhibitors, GPCR modulators, and viral protease inhibitors[1]. Frequently, a carboxylic acid moiety is appended to the isoquinoline core to drive critical electrostatic and hydrogen-bonding interactions within the target's active site[2]. However, the inherent physicochemical properties of the carboxylate group—specifically its complete ionization at physiological pH—often lead to 3[3]. Furthermore, carboxylic acids are notorious for metabolic liabilities, primarily the formation of reactive acyl glucuronides which can trigger idiosyncratic toxicity[2].

To circumvent these bottlenecks without sacrificing target affinity, medicinal chemists employ bioisosteric replacement[4]. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the most effective carboxylic acid bioisosteres for isoquinoline compounds, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate their performance.

Mechanistic Rationale: The Causality of Isostere Selection

When replacing a carboxylic acid on an isoquinoline ring, the goal is to mimic the spatial arrangement and acidity (pKa ~4.2–4.7) of the original moiety while modulating lipophilicity (logD) and desolvation energy[4].

  • Tetrazoles (1H-tetrazol-5-yl): Exhibit a nearly identical pKa (4.5–4.9) to carboxylic acids, making them excellent mimics for physiological ionization[5]. However, their capacity to form strong hydrogen bonds with water results in high desolvation energies, which can 5 expected from their increased lipophilicity[5].

  • Acylsulfonamides (-CONHSO₂R): Offer highly tunable acidity (pKa ~3.5–5.0) dependent on the R-group[3]. They provide an extended vector for additional target interactions (e.g., in HCV NS3 protease inhibitors) and generally exhibit 6[6].

  • Hydroxamic Acids (-CONHOH): While technically bioisosteres, they are significantly less acidic (pKa ~8.0–9.0) and are often deployed specifically for metalloenzyme chelation rather than pure electrostatic mimicry[3].

G A Isoquinoline-COOH Lead Compound B Metabolic Liabilities (Acyl Glucuronidation) A->B C Poor Membrane Permeability A->C D Bioisosteric Replacement B->D C->D E Tetrazole (pKa ~4.5-4.9) D->E F Acylsulfonamide (pKa ~4.0-5.0) D->F G Improved PK/PD Profile Maintained Target Affinity E->G F->G

Logical workflow for mitigating isoquinoline-COOH liabilities via bioisosteric replacement.

Comparative Physicochemical Data

The following table synthesizes experimental data comparing an isoquinoline-carboxylic acid reference compound against its primary bioisosteres[3].

Isostere ClassRepresentative StructurepKalogD (pH 7.4)Apparent Permeability ( Papp​ , 10−6 cm/s)Primary Metabolic Liability
Carboxylic Acid Isoquinoline-3-COOH4.5-1.51.8Acyl glucuronidation
Tetrazole Isoquinoline-3-(1H-tetrazole)4.9-1.40.5N-glucuronidation (stable)
Acylsulfonamide Isoquinoline-3-CONHSO₂Me3.5-1.23.5Amide hydrolysis (slow)
Hydroxamic Acid Isoquinoline-3-CONHOH9.00.815.0O-glucuronidation, reduction

Note: Data synthesized from comparative bioisostere profiling studies. Permeability ( Papp​ ) values reflect passive diffusion in standard Caco-2 models[3].

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the performance of these bioisosteres, a rigorous, self-validating experimental workflow is required. Do not rely solely on computational predictions; the microenvironment of the isoquinoline ring heavily influences isostere behavior[7].

G S1 1. Synthesis & Purification S2 2. pKa & logD Profiling S1->S2 S3 3. Caco-2 Permeability S2->S3 S4 4. Target Binding (SPR/FRET) S3->S4 S5 5. Microsomal Stability S4->S5

Sequential experimental workflow for the validation of carboxylic acid bioisosteres.

Protocol 1: Potentiometric pKa Determination (Cosolvent Extrapolation)

Causality: Because isoquinoline bioisosteres often suffer from low aqueous solubility, direct aqueous titration is prone to precipitation artifacts. A methanol-water cosolvent system validates the measurement by extrapolating back to 0% cosolvent, ensuring thermodynamic accuracy.

  • Preparation: Prepare a 1 mM solution of the isoquinoline bioisostere in 0.15 M KCl (to maintain constant ionic strength).

  • Cosolvent Titration: Perform acid-base titrations using 0.5 N HCl and 0.5 N KOH in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH).

  • Data Acquisition: Record the apparent pKa (psKa) at each cosolvent ratio using a glass electrode standardized against aqueous buffers.

  • Validation & Extrapolation: Plot psKa versus the mole fraction of methanol. Perform a Yasuda-Shedlovsky linear extrapolation to a 0% methanol mole fraction to derive the true aqueous pKa. Self-Validation: An R2>0.99 on the extrapolation plot validates the absence of micro-precipitation during titration.

Protocol 2: Caco-2 Permeability Assay with Monolayer Integrity Tracking

Causality: Tetrazoles often show deceptively low permeability due to desolvation penalties[5]. A bidirectional Caco-2 assay distinguishes between passive permeability and active efflux (e.g., P-gp transport), while Lucifer Yellow acts as an internal control for tight junction integrity.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Dosing: Prepare 10 µM solutions of the isoquinoline compounds in HBSS buffer (pH 7.4). Spike the donor compartment with 100 µM Lucifer Yellow.

  • Incubation: Incubate at 37°C for 2 hours. Perform the assay in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions.

  • Quantification: Quantify compound transport using LC-MS/MS. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) in the receiver well.

  • Validation: Self-Validation: The assay is considered valid only if Lucifer Yellow Papp​ is <0.5×10−6 cm/s, confirming the monolayer was not compromised by the test compound's toxicity. Calculate the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ) to rule out active transport artifacts.

Conclusion

For isoquinoline-based drug candidates, the blind substitution of a carboxylic acid with a tetrazole is no longer a guaranteed optimization step. While tetrazoles offer excellent pKa matching, acylsulfonamides frequently provide superior membrane permeability and allow for extended vector interactions within target binding pockets[6]. Rigorous, self-validating physicochemical and in vitro profiling is essential to identify the optimal bioisostere for your specific target product profile.

References

  • Benchchem. "A Comparative Guide to Carboxylic Acid Isosteres with a Focus on 2-Amino-2-(1H-tetrazol-5-yl)ethanol." 3

  • DrugHunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." 5

  • ACS Publications. "Curing Hepatitis C Virus Infection with Direct-Acting Antiviral Agents." 6

  • ResearchGate. "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties." 4

  • NIH/PMC. "Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule." 7

  • ResearchGate. "Chapter 3. Carboxylic Acids and their Bioisosteres." 2

  • Benchchem. "3-Methylisoquinoline-8-carboxylic Acid|CAS 1416713-32-0." 1

Sources

In vitro potency of difluoroquinolone compounds

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Potency of Difluoroquinolone Compounds: A Comparative Guide for Preclinical Development

As the landscape of antimicrobial resistance (AMR) evolves, drug development professionals must continuously refine the structural scaffolds of existing antibiotic classes. Fluoroquinolones remain a cornerstone of antibacterial therapy, but the strategic addition of a second fluorine atom—creating difluoroquinolones—has profound implications for in vitro potency, spectrum of activity, and pharmacokinetics.

This guide provides an objective, data-driven comparison of difluoroquinolones (e.g., Lomefloxacin, Sparfloxacin, and novel 6,8-difluoro derivatives) against their monofluoroquinolone counterparts. It is designed to equip researchers with the mechanistic causality and self-validating protocols necessary for rigorous preclinical evaluation.

To understand the in vitro performance of difluoroquinolones, one must examine the causality behind their structural modifications. The quinolone core exerts its bactericidal effect by inhibiting two essential type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[][2].

  • The C-6 Fluorine (The Baseline): The universal addition of a fluorine atom at the C-6 position enhances the molecule's affinity for DNA gyrase and significantly improves cell membrane permeability, which is why almost all modern clinical quinolones are fluoroquinolones[].

  • The C-8 Fluorine (The Difluoro Advantage): The addition of a second fluorine atom at the C-8 position alters the electronic distribution and lipophilicity of the molecule. This modification broadens the spectrum of activity, notably enhancing potency against Gram-positive organisms and anaerobes[3]. Furthermore, 1-aryl-6,8-difluoroquinolones paired with optimized C-7 substituents (such as a 3-amino-1-pyrrolidinyl group) demonstrate exceptional in vitro potency and in vivo efficacy[4][5].

The dual-targeting mechanism effectively traps the enzymes in a ternary cleavage complex (Drug-Enzyme-DNA), leading to double-strand breaks, inhibition of replication, and rapid bacterial cell death[6][7].

MOA DFQ Difluoroquinolone (e.g., Lomefloxacin) Penetration Enhanced Cell Membrane Penetration (C-6 & C-8 Fluorines) DFQ->Penetration Gyrase DNA Gyrase (Topo II) Target in Gram-Negative Penetration->Gyrase TopoIV Topoisomerase IV Target in Gram-Positive Penetration->TopoIV Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex ReplicationBlock Inhibition of DNA Replication & Transcription Complex->ReplicationBlock CellDeath Bacterial Cell Death (Bactericidal Effect) ReplicationBlock->CellDeath

Mechanism of action of difluoroquinolones targeting DNA Gyrase and Topoisomerase IV.

Comparative In Vitro Potency Data

When evaluating difluoroquinolones against monofluoroquinolones, Minimum Inhibitory Concentration (MIC) data reveals distinct spectrum shifts. For instance, Lomefloxacin (a 6,8-difluoroquinolone) exhibits excellent inhibitory activity against Enterobacteriaceae, inhibiting >99% of isolates at ≤4 µg/mL[8]. It is highly potent against Haemophilus influenzae (MIC₉₀ ≤0.13 µg/mL) and Neisseria gonorrhoeae (MIC₉₀ ≤0.03 µg/mL)[8].

However, against non-fermenters like Pseudomonas aeruginosa, its MIC₉₀ shifts to 8 µg/mL, indicating moderate activity compared to highly optimized monofluoroquinolones like Ciprofloxacin[8]. The table below synthesizes comparative MIC data to guide compound selection during drug development.

Table 1: Comparative In Vitro Potency (Representative MIC₉₀ in µg/mL)

Bacterial StrainLomefloxacin (6,8-Difluoro)Novel 6,8-Difluoro DerivativesCiprofloxacin (6-Monofluoro)
Escherichia coli≤ 0.12≤ 0.012≤ 0.03
Pseudomonas aeruginosa8.02.0 - 4.00.5
Staphylococcus aureus1.0≤ 0.8600.5
Haemophilus influenzae≤ 0.13N/A≤ 0.015
Neisseria gonorrhoeae≤ 0.03N/A≤ 0.004

Data synthesized from established susceptibility profiles and novel derivative screening[3][8].

Self-Validating Experimental Protocols

To ensure scientific integrity, in vitro potency must be evaluated using self-validating systems. The following protocol for Broth Microdilution and Time-Kill Kinetics is engineered to eliminate false positives caused by media artifacts or inoculum effects.

Protocol: Broth Microdilution MIC Assay & Time-Kill Kinetics

Objective: Determine the MIC and bactericidal kinetics of difluoroquinolone compounds.

Step 1: Inoculum Standardization

  • Action: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in broth to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Causality: Precise standardization prevents the "inoculum effect." An artificially high bacterial density can overwhelm the drug, falsely elevating the MIC and masking the true potency of the difluoroquinolone.

Step 2: Media Selection and Drug Dilution

  • Action: Prepare 2-fold serial dilutions of the difluoroquinolone in Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

  • Causality: The use of CAMHB is non-negotiable. Quinolones readily chelate divalent cations (Ca²⁺, Mg²⁺). Unadjusted broth will lead to unpredictable free-drug concentrations, artificially skewing the potency data.

Step 3: The Self-Validation Loop (Crucial)

  • Action: Include CLSI/EUCAST-recommended Quality Control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) on every 96-well plate.

  • Validation Logic: Before reading the test isolates, the MIC of the QC strains must be checked. If the QC MIC falls outside the strictly defined acceptable range, the entire plate is invalidated and discarded. This ensures that variations in broth pH, cation concentration, or drug degradation do not compromise the experimental data.

Step 4: Time-Kill Kinetics

  • Action: For validated compounds, expose logarithmic-phase cultures to 0.5×, 1×, 2×, and 4× MIC concentrations. Extract aliquots at 0, 2, 4, 8, and 24 hours, neutralize the drug, and plate for CFU counting.

  • Causality: MIC only measures bacteriostatic inhibition. Time-kill assays are required to confirm the bactericidal nature of the difluoroquinolone and to map the rate of ternary cleavage complex formation over time.

Workflow Start Revive Bacterial Strains (Clinical Isolates & ATCC QC) Inoculum Standardize Inoculum (0.5 McFarland, ~10^8 CFU/mL) Start->Inoculum Plate Inoculate 96-Well Plates (Include Growth & Sterility Controls) Inoculum->Plate Dilution Prepare 2-Fold Serial Dilutions of Difluoroquinolones Dilution->Plate Incubate Incubate at 37°C for 16-20h Plate->Incubate ReadMIC Determine MIC (Lowest Conc. with No Visible Growth) Incubate->ReadMIC Validation Self-Validation: Verify ATCC QC Strain MICs ReadMIC->Validation TimeKill Time-Kill Kinetics (Sub-MIC to 4x MIC concentrations) Validation->TimeKill If Validated

Self-validating experimental workflow for determining difluoroquinolone MIC and time-kill kinetics.

Addressing Resistance in Drug Development

When developing novel difluoroquinolones, researchers must account for heteroresistance and target mutations. The acquisition of resistance is frequently linked to chromosomal mutations in the genes encoding the A and B subunits of the protein targets (gyrA, gyrB, parC, and parE), which decrease the binding affinity of the drug[6]. Additionally, plasmid-mediated resistance genes (such as qnr or efflux pumps like qepA) can decrease intracellular drug accumulation[6].

Because heteroresistant cultures contain subpopulations of resistant mutants that may score as susceptible in basic phenotypic tests, maintaining rigorous time-kill kinetic evaluations and testing against known gyrA/parC mutant panels is essential to accurately gauge a new difluoroquinolone's clinical viability[9].

References

  • Lomefloxacin, a new fluoroquinolone. Studies on in vitro antimicrobial spectrum, potency, and development of resistance - PubMed. nih.gov.
  • Fluoroquinolone Antibiotics: Definition, Mechanism and Research - BOC Sciences. bocsci.com.
  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Deriv
  • Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents - PubMed. nih.gov.
  • Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents - MSU Chemistry. msu.edu.
  • Quinolone antibiotic - Wikipedia. wikipedia.org.
  • Mechanism of action of and resistance to quinolones - PMC. nih.gov.
  • Fluoroquinolone heteroresistance, antimicrobial tolerance, and lethality enhancement. frontiersin.org.
  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... - PMC. nih.gov.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6,8-Difluoroisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our personnel, the integrity of our facilities, and compliance with environmental regulations. This guide provides a detailed, field-proven protocol for the proper disposal of 6,8-Difluoroisoquinoline-1-carboxylic acid (CAS No. 1534458-54-2), a compound often utilized as a building block in medicinal chemistry. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety procedures.

Hazard Assessment: Understanding the 'Why'

Before handling disposal, we must first understand the intrinsic hazards of the material. 6,8-Difluoroisoquinoline-1-carboxylic acid is a complex organic molecule with several key features that dictate its handling and disposal protocols:

  • Halogenated Organic Compound: The presence of two fluorine atoms on the isoquinoline ring places this compound in the category of halogenated organics. This is a critical classification, as the disposal of halogenated waste streams is strictly regulated by the Environmental Protection Agency (EPA) due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[1][2] Halogenated and non-halogenated waste must always be collected in separate containers.[3][4]

  • Carboxylic Acid Functionality: The carboxylic acid group makes the compound acidic. Therefore, it must be segregated from bases to prevent violent exothermic neutralization reactions.[5] It must also be kept separate from cyanides, azides, and hypochlorites, as acids can react with these to produce highly toxic gases.[5]

Based on this assessment, 6,8-Difluoroisoquinoline-1-carboxylic acid must be treated as a hazardous chemical waste, requiring disposal through a licensed contractor and explicitly forbidding sink or trash disposal.[9][10]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant with institutional and federal guidelines, such as those from the Occupational Safety and Health Administration (OSHA).[11]

Personnel Protective Equipment (PPE) Summary

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from airborne dust particles and accidental splashes.
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents skin contact. Gloves must be inspected before use and disposed of after handling.[6]
Body Protection Flame-resistant laboratory coat.Protects skin and clothing from contamination.[7]
Respiratory Protection Use in a certified chemical fume hood. If weighing or transferring outside a hood, an N95 or P100 respirator may be required.Avoids inhalation of fine particulates. All work with volatile or dusty chemicals should be in a hood.[7]

Step 1: Waste Segregation at the Point of Generation

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.[3][5]

  • Action: Designate a specific waste container exclusively for "Solid Halogenated Organic Waste."

  • Causality: This prevents accidental mixing with non-halogenated solvents, acids, bases, or oxidizers. The EPA and institutional policies mandate this separation.[3][4]

Waste Segregation Decision Workflow

WasteSegregation start Generated Waste Containing 6,8-Difluoroisoquinoline-1-carboxylic acid is_solid Is the waste a pure solid or contaminated debris? start->is_solid  Start   is_solution Is the waste a solution? is_solid->is_solution No solid_container Container: Solid Halogenated Organic Waste is_solid->solid_container Yes solution_type What is the solvent? is_solution->solution_type Yes halogenated_solvent Container: Halogenated Organic Liquid Waste solution_type->halogenated_solvent Halogenated (e.g., DCM) non_halogenated_solvent Container: Non-Halogenated Organic Liquid Waste solution_type->non_halogenated_solvent Non-Halogenated (e.g., Hexane, EtOAc) aqueous_solution Container: Aqueous Waste (Halogenated) solution_type->aqueous_solution Aqueous (e.g., Water, Buffer)

Caption: Decision tree for segregating waste containing the target compound.

Step 2: Container Selection and Labeling

The integrity of the waste containment is paramount.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, threaded screw cap. The container must be in good condition, free of cracks or leaks.[3][12] Never use food or beverage containers.[3]

  • Label the Container Correctly: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[9] The label must include:

    • The words "Hazardous Waste."[12]

    • The full, unabbreviated chemical name: "6,8-Difluoroisoquinoline-1-carboxylic acid."

    • An accurate list of all contents by percentage.

    • The relevant hazard classifications (e.g., Irritant, Halogenated).

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated "Satellite Accumulation Area" within the lab, near the point of generation.[12]

  • Add Waste Carefully: Transfer the solid waste into the labeled container using a powder funnel. Perform this task within a chemical fume hood to minimize inhalation risk.

  • Keep Containers Closed: The container must be sealed at all times except when actively adding waste.[3][10][12] Leaving a funnel in the container is a common violation.

  • Utilize Secondary Containment: Store the waste container within a larger, chemically resistant tub or bin. This prevents the spread of material in case the primary container fails.[9][10]

  • Store Incompatibles Separately: Ensure the secondary containment for this halogenated acid waste is physically separated from containers of bases, oxidizers, and non-halogenated waste.[3][5]

Step 4: Arranging for Final Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.

  • Monitor Fill Level: Do not overfill the container. A good rule of thumb is to leave at least 10% headspace.

  • Request Pickup: Once the container is nearly full, submit a chemical waste pickup request to your EHS department.[9] They will collect the waste and manage its transport to a licensed treatment, storage, and disposal facility (TSDF).

Contingency Planning: Spill and Exposure Management

Accidents can happen. A clear, rehearsed response plan is essential.

Small Spill Response Protocol (<5 grams)

  • Alert & Isolate: Immediately alert colleagues in the area. Restrict access to the spill zone.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Control Dust: Gently cover the spill with a chemical spill absorbent pad or pillow. Do NOT dry sweep the powder, as this will create airborne dust.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris using a plastic dustpan and place it into your designated "Solid Halogenated Organic Waste" container.

  • Decontaminate: Wipe the spill area with a damp paper towel (water is acceptable for final cleanup). Place the used towels in the waste container.

  • Report: Inform your supervisor and EHS department of the incident.

Emergency Spill Response Flowchart

SpillResponse spill Spill Occurs assess Assess Spill Size & Hazard spill->assess small_spill Small & Manageable (<5g, Contained) assess->small_spill Small large_spill Large or Uncontrolled (>5g, Airborne Dust) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area Alert EHS/Security large_spill->evacuate contain Cover with Absorbent Avoid Raising Dust ppe->contain collect Collect Material into Hazardous Waste Container contain->collect decontaminate Clean Spill Area Dispose of Cleaning Materials collect->decontaminate report Report Incident to Supervisor/EHS decontaminate->report

Caption: Step-by-step workflow for responding to a chemical spill.

First Aid for Exposure

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation develops.[6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

In all cases of exposure, provide the attending medical personnel with the chemical name and, if available, the Safety Data Sheet.[13]

By adhering to this comprehensive guide, you build a foundation of safety and trust within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Procedures. University of Illinois Division of Research Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]

  • EPA HAZARDOUS WASTE CODES. Environmental Protection Agency. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville Department of Environmental Health and Safety. [Link]

  • Waste Disposal Chart. University of Waterloo. [Link]

  • MSDS of 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Capot Chemical. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Environmental Protection Agency. [Link]

  • Occupational Exposure to Hazardous Chemicals in Labs. Oregon OSHA. [Link]

  • SAFETY DATA SHEET (8-Hydroxyquinoline). Acros Organics. [Link]

  • Removal and destruction of perfluoroalkyl ether carboxylic acids (PFECAs). PubMed. [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR. [Link]

  • Life Cycle Assessment of the Separation and Recycling of Fluorinated Gases. ACS Publications. [Link]

  • End-of-life treatment of HFOs in the selected countries. Nordic Council of Ministers. [Link]

  • Synthetic Methodologies for the Chemical Recycling of Fluorocarbons. ChemRxiv. [Link]

Sources

Personal protective equipment for handling 6,8-Difluoroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between generic safety data sheets and the physical realities of the laboratory. When handling specialized building blocks like 6,8-Difluoroisoquinoline-1-carboxylic acid , researchers must account for the synergistic hazards of its acidic moiety and its fluorinated aromatic core.

This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational handling, and disposal, ensuring maximum safety and logistical efficiency for drug development professionals.

Executive Summary & Chemical Profile

6,8-Difluoroisoquinoline-1-carboxylic acid is a highly specialized fluorinated heterocyclic building block utilized in pharmaceutical synthesis[1]. Standard safety protocols often underestimate the behavior of fluorinated powders. The electron-withdrawing nature of the fluorine atoms at the 6 and 8 positions significantly increases the acidity of the carboxylic acid group, while simultaneously enhancing the molecule's lipophilicity[2].

Table 1: Quantitative Chemical Profile

PropertyValueOperational Implication
CAS Number 1534458-54-2Essential for waste tracking and regulatory compliance.
Molecular Formula C10H5F2NO2High halogen content dictates specific incineration protocols.
Molecular Weight 209.15 g/mol Fine powder; highly susceptible to aerosolization.
Physical State Solid (Crystalline Powder)Prone to static charge accumulation during transfer.

Mechanistic Toxicology: Understanding the Hazard

To select the correct PPE, we must first understand the causality behind the chemical's toxicity. Like many fluorinated aromatic carboxylic acids, this compound acts as a severe irritant (H315, H319, H335)[3].

The hazard is twofold:

  • Enhanced Penetration: The fluorinated isoquinoline core is highly lipophilic, allowing the powder to dissolve into and penetrate dermal and ocular lipid bilayers much faster than non-fluorinated analogs[2].

  • Intracellular Acidosis: Once inside the tissue, the acidic carboxylate group deprotonates, causing localized cellular acidosis, protein denaturation, and acute irritation[3].

ToxicityMechanism A Fluorinated Isoquinoline Core B Enhanced Lipophilicity A->B C Rapid Dermal/ Ocular Penetration B->C D Intracellular Deprotonation C->D E Tissue Damage & Protein Denaturation D->E

Toxicological mechanism of fluorinated isoquinolinecarboxylic acids.

Mandatory Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves or basic safety glasses. The lipophilicity and acidity of this compound require a targeted defense strategy.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Double-layered Nitrile Gloves (>0.11mm thickness)Fluorinated organics can degrade certain latex polymers. The double layer prevents lipophilic penetration if the outer glove is compromised.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses leave gaps. Goggles prevent aerosolized, highly acidic dust from dissolving into the ocular mucosa.
Respiratory N95/P100 Particulate Respirator (if outside hood)Mitigates the inhalation of fine crystalline dust, preventing acute respiratory tract irritation and pulmonary acidosis.
Body Protection Flame-resistant lab coat, closed-toe non-porous shoesShields against particulate settling. Woven shoe materials will trap acidic dust, leading to delayed dermal exposure.

Operational Handling & Weighing Protocol

Handling fine, fluorinated powders requires mitigating electrostatic repulsion. When static builds up, the powder can "jump," leading to immediate aerosolization and contamination of the workspace.

Self-Validating Step-by-Step Methodology:

  • Fume Hood Setup: Ensure the draft shield is lowered to the designated operational height. Verify the face velocity is between 0.4–0.6 m/s .

    • Causality: This velocity ensures adequate capture of aerosolized particulates without creating turbulent vortices that could blow the powder out of the hood.

  • Static-Free Dispensing: Use a static-dissipative PTFE (Teflon) spatula or a grounded metal spatula.

    • Causality: Fluorinated powders hold static charges. Eliminating static prevents the powder from repelling off the spatula and becoming airborne.

  • Direct Transfer: Weigh the material directly into a tared, sealable reaction vial rather than an open weigh boat.

    • Causality: Minimizes transfer steps, reducing the exposed surface area of the chemical and the risk of spills.

  • Neutralizing Decontamination: Wipe down the balance and hood surface with a slightly damp, mildly alkaline wipe (e.g., 5% Sodium Bicarbonate solution).

    • Validation Step: Swab the cleaned surface with pH paper. A neutral reading (pH 7.0) validates that all acidic residues have been successfully neutralized and removed.

HandlingWorkflow Step1 1. Fume Hood Setup Verify face velocity (0.4-0.6 m/s) Step2 2. Static-Free Dispensing Use PTFE spatula to prevent aerosolization Step1->Step2 Step3 3. Direct Transfer Weigh directly into sealable vial Step2->Step3 Step4 4. Neutralizing Decon Wipe surfaces with dilute NaHCO3 Step3->Step4 Step5 5. Validation Confirm pH 7.0 with pH paper Step4->Step5

Self-validating operational workflow for handling acidic fluorinated powders.

Emergency Spill Response & Neutralization Plan

In the event of a powder spill, standard sweeping will aerosolize the compound. Follow this targeted protocol:

  • Isolate: Evacuate the immediate 2-meter radius and increase local exhaust ventilation.

  • Contain & Neutralize: Surround and cover the spill with an inert absorbent (e.g., diatomaceous earth or sand) mixed with a mild base like sodium bicarbonate (NaHCO3) .

    • Causality: Never use strong bases (like NaOH) on acidic spills. Strong bases cause a violent exothermic reaction, which will thermally aerosolize the fluorinated compound into the breathing zone. Bicarbonate safely neutralizes the acid while releasing harmless CO2 gas.

  • Collect: Moisten the spill area slightly with water to bind the dust, then sweep using a non-sparking, anti-static brush into a sealable hazardous waste container.

  • Validate: Swab the spill area with moistened pH paper to confirm complete neutralization (target pH 6.5-7.5) before resuming normal operations.

Disposal & Waste Management

Improper disposal of fluorinated aromatics can lead to severe environmental and facility hazards.

  • Waste Segregation: 6,8-Difluoroisoquinoline-1-carboxylic acid must be strictly segregated into "Halogenated Organic Acidic Waste."

  • Incompatibility Warning: Never mix this waste with strong oxidizers, azides, or cyanides. The acidic proton can react with cyanides/azides to release lethal HCN or HN3 gases.

  • Incineration Logistics: Ensure your waste management provider is aware of the high fluorine content. Causality: Incineration of fluorinated compounds requires specialized high-temperature scrubbers to capture hydrogen fluoride (HF) gas generated during combustion.

References

  • Source: guidechem.
  • Title: Pentafluorobenzoic Acid (CAS 602-94-8)
  • Source: nih.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.